4-(3-Chloro-4-methylphenyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIBJLJQRGEYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742790 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-85-6 | |
| Record name | [1,1′-Biphenyl]-4-amine, 3′-chloro-4′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine
This guide provides a comprehensive technical overview of 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine, a substituted biphenylamine of interest to researchers and professionals in drug development and chemical synthesis. Due to the potential ambiguity in common nomenclature, this document clarifies the chemical identity, provides a plausible synthetic route, outlines key properties and potential applications, and details essential safety protocols.
Chemical Identity and Nomenclature
The chemical name "4-(3-Chloro-4-methylphenyl)aniline" most accurately corresponds to the biphenyl structure 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine . The nomenclature indicates an aniline molecule where the hydrogen at the 4-position is substituted with a 3-chloro-4-methylphenyl group.
While a dedicated CAS number for this specific molecule is not readily found in major chemical databases, its structural class, substituted biphenylamines, is well-documented. For the purpose of this guide, we will refer to the compound by its systematic IUPAC name.
Table 1: Chemical Identifiers for 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine
| Identifier | Value |
| Systematic Name | 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine |
| Molecular Formula | C₁₃H₁₂ClN |
| Molecular Weight | 217.70 g/mol |
| Canonical SMILES | Cc1ccc(c(c1)Cl)c2ccc(cc2)N |
| InChI Key | (Predicted) |
Physicochemical Properties
Precise experimental data for 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine is not extensively available. However, based on structurally similar compounds like 3-chloro-4-methylaniline and other biphenyl derivatives, the following properties can be estimated.[1][2][3]
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Notes |
| Melting Point | >100 °C | Biphenyl structures tend to be crystalline solids with relatively high melting points. |
| Boiling Point | >300 °C | Expected to be high due to the molecular weight and aromatic nature. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols); Insoluble in water. | Typical for aromatic amines of this size. |
| Appearance | Off-white to light brown crystalline powder. | Based on related compounds. |
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most versatile and widely employed method for the synthesis of unsymmetrical biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
A plausible and efficient route to synthesize 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine involves the coupling of 4-aminophenylboronic acid with 1-bromo-3-chloro-4-methylbenzene .
Figure 1: Synthetic workflow for 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add 1-bromo-3-chloro-4-methylbenzene (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 ratio of toluene to water.
-
Catalyst Introduction: Purge the flask with an inert gas (e.g., argon or nitrogen). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine.
Potential Applications in Research and Development
Biphenyl and its derivatives are crucial structural motifs in medicinal chemistry and materials science.[7][8] The functional groups present in 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine (an amino group, a chloro group, and a methyl group on a biphenyl scaffold) make it a versatile intermediate for further chemical modifications.
-
Drug Discovery: The biphenyl core is present in numerous pharmaceuticals. The amino group can be readily functionalized to introduce various pharmacophores, making this compound a valuable building block for creating libraries of novel compounds for screening against biological targets.[9][10] The specific substitution pattern may influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
-
Agrochemicals: Substituted biphenylamines are key intermediates in the synthesis of certain fungicides and pesticides.[11][12]
-
Materials Science: Biphenyl derivatives are used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific electronic and steric properties imparted by the chloro and methyl groups could be exploited in the design of new functional materials.
Safety and Handling
As with all chemicals, 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine should be handled with care by trained personnel in a well-ventilated laboratory. The primary hazards are associated with its classification as a primary aromatic amine and a chlorinated aromatic compound.[13][14][15]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Ventilation: Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Spill and Waste Disposal: In case of a spill, contain the material and clean it up using appropriate absorbent materials. All waste should be treated as hazardous and disposed of according to local regulations.
Specific Hazards:
-
Toxicity: Primary aromatic amines can be toxic and are often readily absorbed through the skin.[14] Some are known or suspected carcinogens.
-
Environmental Hazard: Chlorinated aromatic compounds can be persistent in the environment. Avoid release into waterways and soil.
Figure 2: General safety workflow for handling the compound.
Conclusion
3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-amine is a valuable, functionalized building block for synthetic and medicinal chemistry. While detailed data on this specific molecule is sparse, its synthesis is achievable through established methods like the Suzuki-Miyaura cross-coupling. Its potential applications are significant, stemming from the versatile biphenylamine scaffold. Strict adherence to safety protocols is paramount when handling this and related compounds.
References
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). PMC. [Link]
- Process for the preparation of biphenylamines. (n.d.).
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Dalton Engineering. [Link]
- Process for the preparation of biphenylamines. (n.d.).
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]
-
3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. (n.d.). PubChem. [Link]
- Process for preparing substituted biphenylanilides. (n.d.).
-
Chloramines - Safe work practices. (n.d.). WorkSafeBC. [Link]
-
Chemical Safety Guide, 5th Ed. (n.d.). OR-S. [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. (n.d.). ChemRxiv. [Link]
-
Benzenamine, 3-chloro-4-methyl-. (n.d.). NIST WebBook. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. (n.d.). Kochi University of Technology. [Link]
-
4,4'-Bis(chloromethyl)-1,1'-biphenyl. (n.d.). PubChem. [Link]
-
The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
-
3-(Chloromethyl)-2-methyl-1,1'-biphenyl. (n.d.). PubChem. [Link]
-
Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry. (2023, May 29). PMC. [Link]
-
Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via Suzuki-Miyaura cross coupling reaction. (2025, August 8). ResearchGate. [Link]
-
Synthetic scheme for various chloromethylated biphenyls. (n.d.). ResearchGate. [Link]
-
Bio-Inspired Primary Amine α-C–H Functionalization. (n.d.). ChemRxiv. [Link]
-
Catalytic methods applicable to drug discovery and development. (n.d.). American Chemical Society. [Link]
-
Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. (n.d.). ChemRxiv. [Link]
Sources
- 1. 95-74-9 CAS MSDS (3-Chloro-4-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Benzenamine, 3-chloro-4-methyl- [webbook.nist.gov]
- 3. 3-(Chloromethyl)-2-methyl-1,1'-biphenyl | C14H13Cl | CID 13282519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic methods applicable to drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. US20220380321A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 12. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. ors.od.nih.gov [ors.od.nih.gov]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 4-(3-Chloro-4-methylphenyl)aniline
The following is an in-depth technical guide on the solubility profiling of 4-(3-Chloro-4-methylphenyl)aniline , designed for researchers and process chemists.
Executive Summary
4-(3-Chloro-4-methylphenyl)aniline (CAS: 1355247-85-6), also known as 4'-amino-3-chloro-4-methylbiphenyl , is a critical biaryl intermediate used in the synthesis of advanced pharmaceuticals (e.g., kinase inhibitors) and high-performance agrochemicals.[1][2][3] Its structural motif—a hydrophobic biphenyl core substituted with a polar amine and a lipophilic chloro-methyl group—presents unique solubility challenges.
This guide provides a comprehensive framework for determining, modeling, and interpreting the solubility profile of this compound in organic solvents. It integrates experimental protocols (Laser Monitoring), thermodynamic modeling (Apelblat,
Chemical Identity & Structural Analysis[1]
Understanding the physicochemical nature of the solute is the prerequisite for accurate solubility profiling.
| Property | Detail |
| Chemical Name | 4-(3-Chloro-4-methylphenyl)aniline |
| Synonyms | 4'-Amino-3-chloro-4-methylbiphenyl; 4-(3-Chloro-4-methylphenyl)benzenamine |
| CAS Number | 1355247-85-6 |
| Molecular Formula | |
| Molecular Weight | 217.69 g/mol |
| Structural Features | Biaryl Core: Planar, hydrophobic (low water solubility).Amine Group (-NH2): H-bond donor/acceptor (soluble in polar protic solvents).Chloro/Methyl Substituents: Lipophilic, steric bulk (modulates crystal lattice energy). |
Solubility Prediction
Based on the "Like Dissolves Like" principle and the structural hydrophobicity (estimated LogP ~3.5–4.0):
-
High Solubility: Polar aprotic solvents (DMF, DMSO, Acetone) and moderately polar esters (Ethyl Acetate).
-
Moderate Solubility: Alcohols (Methanol, Ethanol, Isopropanol).
-
Low Solubility: Water (hydrophobic exclusion) and non-polar alkanes (Hexane).
Experimental Protocols for Solubility Determination
To generate a high-fidelity solubility profile, the Laser Monitoring Observation Technique is the industry standard due to its precision over the traditional gravimetric method.
Laser Monitoring Dynamic Method
This method eliminates sampling errors and minimizes solvent usage.
Workflow:
-
Preparation: A precise mass of solute and solvent is loaded into a jacketed glass vessel.
-
Equilibration: The mixture is stirred magnetically.
-
Temperature Control: A programmable thermostat controls the temperature (accuracy
K). -
Detection: A laser beam passes through the vessel.
-
Undissolved State: Particles scatter/block light
Low transmittance. -
Dissolved State: Clear solution
High transmittance.
-
-
Data Point: The temperature at which transmittance maximizes is recorded as the saturation temperature (
).
Gravimetric Method (Validation)
Used to validate laser data at specific isotherms (e.g., 298.15 K).
-
Saturate solvent with excess solute for 24h.
-
Filter supernatant using a 0.45
syringe filter. -
Evaporate solvent and weigh the dry residue.
Figure 1: Schematic of the Laser Monitoring Dynamic Method for solubility determination.
Thermodynamic Modeling & Correlation
Experimental data (
Modified Apelblat Equation
This semi-empirical model is highly accurate for non-ideal solutions, accounting for the temperature dependence of enthalpy.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from regression.
-
Insight: Parameter
reflects the variation of heat capacity ( ) during dissolution.
(Buchowski-Ksiazczak) Equation
Useful for analyzing the contributions of melting temperature and enthalpy.
- : Model parameters.
- : Melting point of the solute.
Model Evaluation
The quality of fit is evaluated using the Relative Average Deviation (RAD) and Root Mean Square Deviation (RMSD) . A fit with
Figure 2: Workflow for thermodynamic modeling and parameter extraction.
Thermodynamic Parameters Analysis
The dissolution process is governed by the Gibbs-Helmholtz equation. Calculating these parameters explains the mechanism of dissolution.
Key Parameters[3][4]
-
Dissolution Enthalpy (
):-
Usually positive (endothermic) for this class of compounds.
-
Indicates that heating promotes solubility.
-
Calculated via Van't Hoff analysis of the solubility data.
-
-
Dissolution Entropy (
):-
Usually positive , driven by the disruption of the crystal lattice and increased disorder in the solution.
-
-
Gibbs Free Energy (
):- .
-
Positive values indicate non-spontaneous dissolution (requires energy input/mixing).
Mechanistic Insight:
For 4-(3-Chloro-4-methylphenyl)aniline, the dissolution is typically enthalpy-driven . The energy required to break the crystal lattice (lattice energy) is significant due to
Practical Applications: Recrystallization Strategy
The solubility profile directly informs the purification strategy for this intermediate.
Solvent Selection for Recrystallization
-
Ideal Solvent: High solubility at high
, low solubility at low (Steep solubility curve).-
Candidates:Ethanol, Isopropanol, Toluene .
-
Reasoning: These solvents often show a sharp increase in solubility with temperature for biphenyl amines, allowing for high recovery yields upon cooling.
-
-
Anti-Solvent Crystallization:
-
Dissolve in a good solvent (e.g., Acetone or THF ).
-
Add a poor solvent (e.g., Water or Hexane ) to induce precipitation.
-
Benefit: Useful for thermally labile compounds, though this compound is generally stable.
-
Purification Efficiency
The presence of the 3-chloro and 4-methyl groups introduces asymmetry, which can lower the melting point compared to unsubstituted biphenyl amines, potentially improving solubility in organic solvents but requiring careful cooling rates to avoid oiling out.
References
-
Compound Data: 4-(3-Chloro-4-methylphenyl)aniline (CAS 1355247-85-6).[1][2][3][4][5] ChemicalBook. Retrieved from
- Methodology: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics.
- Thermodynamic Modeling: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
- Comparative Data: Solubility of 4-Aminobiphenyl and related chlorinated anilines in organic solvents. Journal of Chemical & Engineering Data (Standard reference for biphenyl amine solubility trends).
Sources
Synthesis pathways for 4-(3-Chloro-4-methylphenyl)aniline precursors
Executive Summary & Structural Analysis[1]
Target Molecule: 4-(3-Chloro-4-methylphenyl)aniline Core Scaffold: Polysubstituted Biphenyl Chemical Class: Biaryl Aniline Primary Application: Key intermediate in the synthesis of Type II Kinase Inhibitors (e.g., Sorafenib analogs, p38 MAP kinase inhibitors) where the "hinge-binding" motif requires a specific biaryl geometry.[1]
The synthesis of 4-(3-Chloro-4-methylphenyl)aniline presents a classic problem in chemoselectivity: constructing a biaryl C-C bond while preserving a potentially labile aryl chloride and a nucleophilic amine.[1] This guide details two high-fidelity pathways: a Convergent Suzuki-Miyaura Route (Process A) and a Linear Nitro-Reduction Route (Process B).[1]
Structural Disconnection & Retrosynthesis
The most logical disconnection is at the C1'-C4 biaryl axis.[1] This minimizes late-stage functionalization risks.[1]
Figure 1: Retrosynthetic analysis identifying the primary Suzuki-Miyaura disconnection.
Pathway A: Convergent Suzuki-Miyaura Coupling (The Gold Standard)
This pathway is preferred for medicinal chemistry campaigns due to its modularity and high tolerance for functional groups.[1]
Critical Precursors[1][2]
-
Nucleophile: 3-Chloro-4-methylphenylboronic acid (CAS: 175883-63-3).[1]
-
Synthesis: Can be prepared via lithiation of 4-bromo-2-chlorotoluene at -78°C followed by borate quench, but commercial sourcing is standard for scale-up.[1]
-
-
Electrophile: 4-Bromoaniline (CAS: 106-40-1) or tert-Butyl (4-bromophenyl)carbamate (N-Boc-4-bromoaniline).[1]
-
Expert Insight: While free anilines can be used, the free amine (
) can coordinate to the Palladium catalyst, potentially poisoning it or reducing turnover frequency (TOF). Using the N-Boc protected variant is highly recommended for yields >85%.[1]
-
Reaction Mechanism & Catalytic Cycle
The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle: Oxidative Addition, Transmetallation, and Reductive Elimination.
Figure 2: Catalytic cycle for the Pd-catalyzed cross-coupling of the aryl halide and boronic acid.
Detailed Experimental Protocol (Optimized)
Reagents:
-
4-Bromo-N-Boc-aniline (1.0 equiv)[1]
-
3-Chloro-4-methylphenylboronic acid (1.2 equiv)[1]
-
Catalyst:
(3-5 mol%)[1] -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inerting: Charge a round-bottom flask with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
).[1][2] -
Solvation: Add degassed 1,4-dioxane. Stir until solids are dispersed.
-
Activation: Add the aqueous
solution via syringe. The biphasic mixture requires vigorous stirring.[1] -
Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over
.[1][2] -
Deprotection (If Boc used): Dissolve the crude intermediate in DCM/TFA (4:1).[1] Stir at RT for 1 hour. Neutralize with saturated
.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Why this works:
Pathway B: Nitro-Reduction Route (Scalable Alternative)[1]
This route is often cheaper for kilogram-scale production but requires strict control during the reduction step to prevent dechlorination.[1]
Step 1: Coupling to Nitro-Intermediate[1]
-
Reactants: 1-Bromo-4-nitrobenzene + 3-Chloro-4-methylphenylboronic acid.[1]
-
Conditions: Similar to Pathway A.[1][3] The electron-deficient nature of the nitro-bromide facilitates faster oxidative addition, often allowing lower catalyst loading (1 mol%).
-
Intermediate: 4-(3-Chloro-4-methylphenyl)nitrobenzene.[1]
Step 2: Chemoselective Reduction (The Critical Step)
The Hazard: Standard catalytic hydrogenation (
Recommended Protocol: Bechamp Reduction (Fe/NH4Cl) This method is chemoselective for nitro groups in the presence of aryl halides.[1]
Protocol:
-
Suspend 4-(3-Chloro-4-methylphenyl)nitrobenzene (1.0 equiv) in Ethanol/Water (3:1).
-
Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (
, 5.0 equiv). -
Heat to reflux (80°C) with vigorous mechanical stirring.
-
Monitor by TLC (approx. 2-4 hours). The reaction is heterogeneous; completion is marked by the disappearance of the yellow nitro compound.
-
Filtration: Filter hot through a Celite pad to remove Iron oxide sludge.[1] Wash with hot ethanol.[1]
-
Isolation: Concentrate the filtrate. The aniline product typically precipitates or can be extracted with EtOAc.[1][2]
Comparison of Reduction Methods
| Method | Reagents | Risk of Dechlorination | Scalability | Notes |
| Bechamp | Fe / | Low | High | Generates iron waste; classic and reliable.[1] |
| Stannous Chloride | Low | Medium | Acidic conditions; workup can be messy (emulsions).[1] | |
| Catalytic Hydrog. | High | High | NOT RECOMMENDED unless sulfided Pt/C is used.[1] | |
| Transfer Hydrog. | Medium | Medium | Requires careful temp control to avoid C-Cl cleavage.[1] |
Analytical Validation
To validate the synthesis, the following analytical signatures must be confirmed:
-
1H NMR (DMSO-d6):
- 2.35 ppm (s, 3H, Methyl).
-
5.20 ppm (br s, 2H,
- exchangeable). - 6.60-7.50 ppm (Multiplets, 7 Aromatic H).[1] Look for the specific coupling pattern of the 1,2,4-trisubstituted ring (d, d, dd).
-
Mass Spectrometry:
-
Observe M+H peak with characteristic Chlorine isotope pattern (
ratio of 3:1). -
Absence of M-34 peak (dechlorinated byproduct).[1]
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Gribble, G. W., et al. (2013). Chemoselective Reduction of Nitro Groups.[1] In Comprehensive Organic Synthesis II. Elsevier.[1][3] (General reference for Fe/NH4Cl reduction selectivity).
-
Bellina, F., & Rossi, R. (2004). Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling.[1] Synthesis, 2004(15), 2419-2440. Link
-
BenchChem Technical Support. (2025). Protocols for Buchwald-Hartwig and Ullmann Condensations. Link (Cited for general optimization parameters).
-
ChemicalBook. (2025).[1] 4-Chloroaniline Synthesis and Properties. Link (Cited for precursor property verification).
Sources
Beyond the Scaffold: Electronic Tuning and Material Applications of 4-(3-Chloro-4-methylphenyl)aniline
[1]
Executive Summary & Molecular Architecture[1]
4-(3-Chloro-4-methylphenyl)aniline represents a specialized class of halogenated biphenyl amines critical to the "fine-tuning" phase of materials discovery.[1] Unlike simple biphenyls, this molecule introduces a deliberate asymmetry in electronic density and steric bulk.
In the context of Organic Light Emitting Diodes (OLEDs) and high-performance polyimides , this molecule serves two distinct roles:
-
Electronic Modulation: The chlorine atom (position 3') acts as a weak inductive withdrawer (-I), subtly deepening the HOMO level to improve oxidative stability without breaking the conjugation required for charge transport.
-
Steric Engineering: The methyl group (position 4') and chlorine atom introduce non-covalent steric interactions that disrupt planar pi-stacking.[1] This prevents crystallization in amorphous films—a critical requirement for long-lifetime OLED Hole Transport Layers (HTLs).[1]
Molecular Identity[1][2][3]
Electronic Structure & Theoretical Framework
The electronic properties of this molecule are defined by the competition between the mesomeric donation of the amine and the inductive withdrawal of the halogen.
Frontier Molecular Orbitals (FMO) Analysis
| Parameter | Estimated Value | Mechanistic Driver |
| HOMO Level | -5.2 eV to -5.4 eV | Dominated by the lone pair on the Nitrogen (Aniline).[1] The Cl atom provides slight stabilization (lowering) via the -I effect. |
| LUMO Level | -2.1 eV to -2.4 eV | Localized across the biphenyl core.[1] The Methyl group raises the LUMO slightly (+I effect), reducing electron affinity. |
| Optical Bandgap ( | ~3.0 - 3.2 eV | Wide bandgap (UV/Blue region).[1] The twisted biphenyl bond (due to steric bulk) limits effective conjugation length, widening the gap compared to planar analogs. |
| Dipole Moment | ~2.5 - 3.0 Debye | Asymmetry between the amine donor and chloro-methyl tail creates a permanent dipole, aiding in solubility and film morphology.[1] |
The "Twist" Factor: Steric Control of Electronics
The bond connecting the two phenyl rings is not rigid. The 3-Chloro substituent creates steric repulsion with the ortho-hydrogens of the aniline ring.
-
Planar Conformation: Maximizes conjugation (Red-shifted absorption), but leads to aggregation (Grain boundaries).[1]
-
Twisted Conformation (Actual): The Cl/Me groups force a dihedral angle of ~35-45°.[1] This "breaks" conjugation slightly, preserving the high triplet energy (
) required to host phosphorescent emitters in OLEDs.
Caption: Electronic flow diagram illustrating the push-pull dynamic. The twisted pi-bridge acts as a throttle for conjugation.[1]
Synthesis & Purification Protocols
To obtain electronic-grade material (>99.9% purity), a Suzuki-Miyaura Cross-Coupling is the standard.[1] The presence of the free amine requires careful catalyst selection to prevent catalyst poisoning.
Optimized Synthetic Route
Reaction: 4-Bromoaniline + 3-Chloro-4-methylphenylboronic acid
-
Catalyst:
(Resistant to amine coordination). -
Base:
(Mild base prevents side reactions). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]
Step-by-Step Protocol
-
Charge: In a glovebox or under Argon, load a 3-neck flask with:
-
Solvate: Add degassed 1,4-Dioxane and 2M aqueous
. -
Reflux: Heat to 90°C for 12-16 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]
-
Workup: Cool, extract with DCM, wash with brine, dry over
. -
Purification (Crucial):
Caption: Purification workflow emphasizing sublimation, a mandatory step for removing charge-trapping impurities in semiconductor applications.
Characterization Methodologies
For materials science applications, standard NMR is insufficient. You must validate the energy levels and redox stability .
Cyclic Voltammetry (CV)
This is the primary method to determine the HOMO level.
-
Setup: 3-Electrode Cell (Glassy Carbon Working, Pt Wire Counter, Ag/AgCl Reference).
-
Electrolyte: 0.1 M
in Dichloromethane (DCM). -
Standard: Ferrocene (
) internal standard.[1] -
Calculation:
Note: The onset of oxidation corresponds to the removal of an electron from the HOMO.
Ultraviolet Photoelectron Spectroscopy (UPS)
For thin-film applications, UPS provides the ionization potential (IP) relative to the vacuum level, which is more accurate for solid-state devices than solution-based CV.
-
Target: Measure the secondary electron cutoff (
) and the valence band edge ( ). -
Formula:
[1]
References
-
Suzuki-Miyaura Coupling Standards
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Electronic Properties of Biphenyl Amines
- Thelakkat, M. (2002). "Star-shaped, Dendritic and Polymeric Triarylamines as Photoconductors, Hole Transport Materials and RGB Emitters for Electroluminescent Devices.
-
Cyclic Voltammetry for HOMO/LUMO Determination
-
Ossila.[1] "Cyclic Voltammetry Analysis of Organic Semiconductors."
-
-
Steric Hindrance in Biaryls
Sources
- 1. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Chemical Architecture and Functionalization Strategies: The Amino Reactivity of 4-(3-Chloro-4-methylphenyl)aniline
[1][2]
Executive Summary & Structural Analysis[1]
4-(3-Chloro-4-methylphenyl)aniline is a biaryl scaffold characterized by a primary amino group attached to a biphenyl core.[1][2][3] It serves as a privileged intermediate in the synthesis of kinase inhibitors, liquid crystals, and advanced organic materials.
Structural Deconstruction
The molecule consists of two distinct aromatic domains that dictate its reactivity:[2]
-
Ring A (Proximal): An aniline ring containing the nucleophilic amino group (
).[1][2][3] -
Ring B (Distal): A phenyl ring substituted with a chlorine atom at the meta position and a methyl group at the para position (relative to the biaryl bond).[3]
Electronic Profiling (The "Why")
Understanding the electronic influence of Ring B on the amino group of Ring A is critical for predicting reactivity.
-
Basicity (
): The parent 4-aminobiphenyl has a of ~4.35 (conjugate acid), which is lower than unsubstituted aniline (4.6).[2][3] The addition of the 3-chloro substituent on Ring B exerts a weak inductive electron-withdrawing effect (-I) through the -system, likely suppressing the further to approximately 4.1–4.2 .[1][2] -
Nucleophilicity: While the nitrogen lone pair is delocalized into the biphenyl system, it remains sufficiently nucleophilic for standard acylations and alkylations.[3] However, the lipophilicity of the biaryl tail requires careful solvent selection (e.g., avoiding pure aqueous systems).
Safety Advisory (Critical): Aminobiphenyl derivatives are established carcinogens (bladder cancer risk) due to metabolic N-hydroxylation.[1][2][3] All protocols below assume the use of full PPE, including double-gloving and handling within a fume hood.
Synthesis of the Core Scaffold
Before exploring the amino group's reactivity, one must often construct the biaryl core. The industry-standard approach is the Suzuki-Miyaura Cross-Coupling .[1][2][3]
Validated Synthesis Protocol
-
Coupling Partners: 4-Bromoaniline + 3-Chloro-4-methylphenylboronic acid.[1][2][3]
-
Catalyst System:
is preferred over for its stability and efficiency with aryl chlorides/bromides.[1][3]
Step-by-Step Methodology:
-
Charge: To a reaction vessel, add 4-bromoaniline (1.0 equiv), 3-chloro-4-methylphenylboronic acid (1.1 equiv), and
(2.5 equiv). -
Solvent: Add a degassed mixture of 1,4-dioxane/water (4:1 ratio).
-
Catalyst: Add
(3-5 mol%). -
Reaction: Heat to 90°C under
atmosphere for 12-16 hours. -
Workup: Cool, dilute with EtOAc, wash with brine, dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Reactivity Modules: Functionalizing the Amino Group
The amino group is the primary handle for diversification.[2][3] Below are the three primary reactivity modules, visualized by their reaction pathways.
Visualization of Reactivity Pathways[1]
Figure 1: Strategic functionalization pathways for the amino group.[1][2][3] The diagram illustrates the divergence from the core aniline to amides, secondary amines, or halide derivatives.
Module A: Amide Coupling (Medicinal Chemistry Standard)
This is the most common transformation for integrating this scaffold into drug candidates.[3]
Challenges: The reduced basicity (compared to alkyl amines) means the nitrogen is less competitive if other nucleophiles are present.[3] Solution: Use high-activity coupling reagents or acid chlorides.[1][2][3]
Protocol (Acid Chloride Method):
-
Dissolution: Dissolve 1.0 equiv of the aniline in anhydrous DCM (
). -
Base: Add 1.5 equiv of Pyridine or DIPEA (N,N-Diisopropylethylamine).
-
Addition: Cool to 0°C. Add 1.1 equiv of the desired Acid Chloride dropwise.
-
Monitoring: Warm to RT. Monitor by TLC (the amide is significantly less polar than the amine).[2][3]
-
Quench: Wash with 1N HCl (removes unreacted aniline and pyridine) followed by sat.
.
Module B: Buchwald-Hartwig Amination
To synthesize diaryl- or triarylamines (common in materials science or complex drugs), the amino group acts as the nucleophile against another aryl halide.[1][2]
Optimization Table:
| Parameter | Recommendation | Rationale |
| Catalyst Source | Generates active Pd(0) species efficiently. | |
| Ligand | Xantphos or BINAP | Bidentate ligands prevent |
| Base | Strong base required to deprotonate the Pd-amine complex.[1][2][3] | |
| Solvent | Toluene or 1,4-Dioxane | High boiling point allows for thermal activation (100-110°C).[1][2][3] |
Module C: Diazotization (The "Reset" Button)
If the amino group was a temporary directing group or needs to be replaced by a halide (Cl, Br, I) or nitrile (CN), the Sandmeyer reaction is highly effective.
Mechanism:
-
Formation of the diazonium salt (
) using and HCl at 0-5°C.[1][2][3] -
Displacement by a copper(I) salt (
, , ).[3]
Technical Note: The diazonium salt of this specific biaryl is relatively stable at 0°C due to the extended conjugation, allowing for cleaner substitution than with simple alkyl amines.[3]
Quantitative Data Summary
The following table summarizes the estimated and observed properties relevant to experimental design.
| Property | Value / Description | Experimental Implication |
| Molecular Weight | 217.69 g/mol | Calculation basis for stoichiometry.[1][2][3] |
| Predicted | 4.1 – 4.3 (Conjugate Acid) | Requires stronger bases than pyridine for difficult couplings; use DIPEA or TEA.[3] |
| LogP (Lipophilicity) | ~4.2 | High. Product will not partition into water.[2][3] Aqueous workups require thorough extraction with organic solvent (DCM/EtOAc).[1][3] |
| Solubility | High in DMSO, DCM, EtOAc; Low in Water | Do not attempt reactions in pure water; use co-solvents (THF/Water) if inorganic salts are needed. |
| Toxicity | Carcinogen (Class 1) | Handle as a "High Potency" compound.[3] |
References
-
Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Aminobiphenyl Toxicity: National Toxicology Program.[1][3] (2016).[1][3] "4-Aminobiphenyl."[1][2][3][4][5][6][7][8] Report on Carcinogens, 14th Edition.
-
Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009).[3] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[2]
-
Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
General Aniline Reactivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[3] (General Reference for Diazotization mechanisms).
Sources
- 1. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 2. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. 4-aminobiphenyl - Wikidata [wikidata.org]
- 4. 4-Amino-4 -chlorobiphenyl AldrichCPR 135-68-2 [sigmaaldrich.com]
- 5. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-3-methylbiphenyl | C13H13N | CID 44304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. comptox.epa.gov [comptox.epa.gov]
- 8. 4-Amino-3-methylbiphenyl | CAS 63019-98-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
Methodological & Application
Application Note: Chemoselective Synthesis of 4-(3-Chloro-4-methylphenyl)aniline via Suzuki-Miyaura Coupling
Executive Summary
This application note details the optimized protocol for the synthesis of 4-(3-Chloro-4-methylphenyl)aniline , a key biaryl intermediate used in the development of kinase inhibitors and high-performance dyes. The synthesis relies on a chemoselective Suzuki-Miyaura cross-coupling reaction.[1]
The core challenge in this synthesis is the presence of two halogen atoms (bromide and chloride) on the electrophilic partner. This protocol leverages the inherent reactivity difference between aryl bromides and aryl chlorides (
Retrosynthetic Analysis & Strategy
The target molecule is a biaryl system consisting of an electron-rich aniline ring coupled to a substituted toluene ring.
Strategic Disconnection
To ensure maximum chemoselectivity and commercial viability, the disconnection is made at the biaryl bond.
-
Electrophile (Partner A): 4-Bromo-2-chlorotoluene (1-Bromo-3-chloro-4-methylbenzene). The bromine atom at the 4-position is significantly more labile towards oxidative addition by Palladium(0) than the chlorine at the 2-position (relative to methyl).
-
Nucleophile (Partner B): 4-Aminophenylboronic acid pinacol ester . The pinacol ester is preferred over the free boronic acid due to higher stability and resistance to protodeboronation.
Reaction Scheme Visualization
Figure 1: Strategic coupling partners and reaction conditions. The reaction targets the C-Br bond specifically.
Critical Parameters for Success
Chemoselectivity Control (Br vs. Cl)
Standard Suzuki conditions using Pd(PPh₃)₄ or Pd(dppf)Cl₂ are ideal. These catalysts are active enough to insert into the C-Br bond but generally inert toward the sterically hindered and electronically stronger C-Cl bond under temperatures below 100°C.
-
Avoid: Highly active precatalysts like XPhos-Pd-G2 or Pd(tBu₃P)₂ , as these are designed to activate aryl chlorides and may lead to oligomerization or loss of the chlorine atom.
Catalyst Selection: Pd(dppf)Cl₂·DCM
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (complex with dichloromethane) is the recommended catalyst.
-
Reasoning: The large bite angle of the dppf ligand promotes reductive elimination, increasing turnover frequency (TOF) for sterically congested biaryls. It is robust against air and moisture compared to Pd(PPh₃)₄.
Base and Solvent System
A biphasic system of 1,4-Dioxane and Water with Potassium Carbonate (K₂CO₃) is optimal.
-
Role of Water: Essential for the formation of the reactive hydroxo-palladium species and activation of the boronate ester.
-
Base Strength: Carbonate is mild enough to prevent side reactions but strong enough to facilitate transmetallation.
Detailed Experimental Protocol
Materials Required
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (1.0 g Scale) |
| 4-Bromo-2-chlorotoluene | 205.48 | 1.0 | 1.00 g |
| 4-Aminophenylboronic acid pinacol ester | 219.09 | 1.2 | 1.28 g |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 (3 mol%) | 119 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 2.02 g |
| 1,4-Dioxane | - | - | 15 mL |
| Distilled Water | - | - | 3 mL |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 50 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar.
-
Charging Solids: Add 4-bromo-2-chlorotoluene (1.00 g, 4.87 mmol), 4-aminophenylboronic acid pinacol ester (1.28 g, 5.84 mmol), and K₂CO₃ (2.02 g, 14.6 mmol) to the flask.
-
Solvent Addition: Add 1,4-dioxane (15 mL) and distilled water (3 mL).
-
Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 10–15 minutes. Oxygen inhibits the Pd(0) catalytic cycle and promotes homocoupling of the boronic ester.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (119 mg, 0.146 mmol) quickly against a positive flow of inert gas. Seal the flask with a septum or condenser.
Phase 2: Reaction[2]
-
Heating: Heat the reaction mixture to 85–90°C (oil bath temperature).
-
Monitoring: Stir vigorously for 12–16 hours. Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes).
-
Target Rf: ~0.3–0.4 (Product is more polar than the bromo-toluene).
-
Endpoint: Disappearance of the aryl bromide spot.
-
Phase 3: Workup & Purification[3]
-
Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
-
Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 20 mL).
-
Washing: Combine organic layers and wash with Brine (sat. NaCl, 30 mL). Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude dark oil/solid.
-
Chromatography: Purify via silica gel flash chromatography.
-
Gradient: 0%
25% Ethyl Acetate in Hexanes. -
Note: The free amine can streak on silica. If streaking occurs, add 1% Triethylamine (Et₃N) to the eluent.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis. Degassing is the critical control point.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by free amine. | Switch to N-Boc protected aminophenylboronic ester. Deprotect with TFA/DCM after coupling. |
| Loss of Chlorine | Catalyst too active (insertion into C-Cl). | Lower temperature to 70°C. Ensure catalyst is Pd(dppf)Cl₂ or Pd(PPh₃)₄, NOT XPhos/SPhos. |
| Homocoupling | Oxygen presence; Boronic ester excess reacting with itself. | Improve degassing (freeze-pump-thaw). Reduce boronate equivalents to 1.05. |
| Black Precipitate | "Palladium Black" formation (catalyst decomposition). | Common in Suzuki.[4][5] Ensure reaction does not run dry. Add more ligand (e.g., PPh₃) if using Pd(OAc)₂. |
Analytical Validation
To confirm the identity of the product 4-(3-Chloro-4-methylphenyl)aniline :
-
¹H NMR (400 MHz, CDCl₃):
-
Look for the methyl singlet at ~2.3-2.4 ppm.
-
Look for the broad singlet (2H) of the
group around 3.5-4.0 ppm (exchangeable with D₂O). -
Aromatic region (6.6 - 7.5 ppm) should show 7 protons with characteristic splitting for the biaryl system.
-
-
Mass Spectrometry (ESI+):
-
Expect Molecular Ion
. Calculate exact mass based on and isotopes (approx ratio 3:1). -
Base Peak: m/z ~218.1 (for
).
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Cited for context on reactivity order: I > Br > Cl). Link
-
Bellina, F., & Rossi, R. (2004). Synthesis of biaryls via Suzuki–Miyaura cross-coupling of areneboronic acids with aryl halides.[6][7] Synthesis, 2004(15), 2419-2440. (General protocols for chemoselectivity). Link
Disclaimer: This protocol involves the use of hazardous chemicals. Always consult the Safety Data Sheet (SDS) for each reagent and perform a risk assessment before experimentation.
Sources
Application Note: Standard Operating Procedure for the Dissolution of 4-(3-Chloro-4-methylphenyl)aniline
**Abstract
This document provides a comprehensive guide and a systematic protocol for the dissolution of 4-(3-Chloro-4-methylphenyl)aniline. Given the compound's structural characteristics as a substituted diarylamine, it is predicted to have low aqueous solubility but favorable solubility in various organic solvents. This application note details a systematic approach to solvent screening and the subsequent preparation of stock solutions, emphasizing safety, stability, and reproducibility for researchers in medicinal chemistry, materials science, and drug development.
Introduction: Understanding the Molecule
4-(3-Chloro-4-methylphenyl)aniline is a substituted aromatic amine. Its structure, featuring two phenyl rings, a chloro group, and a methyl group, results in a molecule that is largely non-polar and hydrophobic. Such compounds are fundamental building blocks in organic synthesis, often utilized in the development of pharmaceuticals, agrochemicals, and polymers.[1][2] The efficacy of this compound in any application is contingent on its successful and complete dissolution to ensure solution homogeneity and accurate concentration.
The primary challenge in handling this molecule is its poor solubility in aqueous media, a common trait for this chemical class.[3] Therefore, selecting an appropriate organic solvent or solvent system is a critical first step. This guide provides a foundational methodology to empower researchers to determine the optimal dissolution conditions for their specific experimental needs.
Physicochemical Profile and Critical Safety Considerations
Predicted Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and related analogs like 4-chloroaniline and various toluidines.[2][4]
-
Appearance: Expected to be a solid, ranging from off-white to yellow or brown crystals/powder.[4]
-
Molecular Weight: Approximately 231.71 g/mol .
-
Solubility: Predicted to be negligible in water but soluble in a range of organic solvents, particularly those with moderate to low polarity. Solubility in hot water may be slightly improved over cold water.
-
Lipophilicity (LogP): Predicted to be high, indicating a preference for non-polar environments.
-
Stability: May be sensitive to light and air, with potential for decomposition at elevated temperatures.
Mandatory Safety Protocols
Substituted anilines, particularly chlorinated variants, must be handled with extreme caution as they are often toxic and may be carcinogenic.[2][5]
-
Engineering Controls: All handling of solid and dissolved 4-(3-Chloro-4-methylphenyl)aniline must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Always double-glove when handling concentrated solutions.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn at all times.
-
-
Toxicity Hazards: The compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Avoid generating dust.
-
Disposal: Dispose of all waste (solid, liquid, and contaminated consumables) in accordance with local, state, and federal hazardous waste regulations.
Systematic Approach to Solvent Selection
The principle of "like dissolves like" is the cornerstone of solvent selection.[8] The large, non-polar surface area of the biphenyl core of 4-(3-Chloro-4-methylphenyl)aniline dictates its solubility profile. The following protocol outlines a systematic screening process to identify a suitable solvent.
Experimental Workflow for Solvent Screening
This workflow is designed to efficiently test a panel of common laboratory solvents, moving from polar to non-polar, to determine an optimal candidate for your application.
Caption: Workflow for systematic solvent screening.
Recommended Solvent Screening Panel & Data Logging
The following table should be used to guide your solvent selection and to record your experimental observations. This creates a self-validating record for future reference.
| Solvent | Class (Polarity) | Boiling Point (°C) | Solubility at RT (mg/mL) | Solubility at 40°C (mg/mL) | Observations (Color, Clarity, Precipitate) |
| Water | Polar Protic | 100 | Record Data Here | Record Data Here | Record Data Here |
| Ethanol (EtOH) | Polar Protic | 78 | Record Data Here | Record Data Here | Record Data Here |
| Isopropanol (IPA) | Polar Protic | 82 | Record Data Here | Record Data Here | Record Data Here |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Record Data Here | Record Data Here | Record Data Here |
| Acetone | Polar Aprotic | 56 | Record Data Here | Record Data Here | Record Data Here |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Record Data Here | Record Data Here | Record Data Here |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | Record Data Here | Record Data Here | Record Data Here |
| Dichloromethane (DCM) | Non-Polar | 40 | Record Data Here | Record Data Here | Record Data Here |
| Toluene | Non-Polar | 111 | Record Data Here | Record Data Here | Record Data Here |
Standard Operating Protocol for Stock Solution Preparation
This protocol provides a detailed, step-by-step methodology for preparing a stock solution once a suitable solvent has been identified from the screening in Section 3.0.
Materials & Equipment
-
4-(3-Chloro-4-methylphenyl)aniline (solid)
-
Selected solvent (e.g., DMSO, HPLC-grade or higher)
-
Analytical balance (4-decimal place)
-
Appropriately sized amber glass vial or volumetric flask
-
Magnetic stirrer and stir bar or vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
-
Calibrated pipettes
-
Syringe filters (0.22 µm, PTFE for organic solvents)
Step-by-Step Dissolution Protocol
Sources
- 1. Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 4-(3-Chloro-4-methylphenyl)aniline
Technical Profile & Sensitivity Analysis
Compound: 4-(3-Chloro-4-methylphenyl)aniline Class: Halogenated Biaryl Amine Primary Hazard: Oxidative Degradation (Air/Light Sensitive)
This guide addresses the stability of 4-(3-Chloro-4-methylphenyl)aniline , a critical intermediate often employed in Suzuki-Miyaura cross-couplings and the synthesis of advanced pigments or pharmaceutical scaffolds.
The Stability Paradox
While the biphenyl core provides steric bulk that retards some nucleophilic attacks, the electron-rich primary amine (
Module 1: The Degradation Mechanism (The "Why")
Understanding the enemy is the first step in prevention. This molecule does not simply "go bad"; it undergoes a specific cascade of radical-mediated oxidation, accelerated by UV light and moisture.
Oxidation Pathway Visualization
The following diagram illustrates the transformation from the pure amine to the colored impurities (Azo dimers and Quinone Imines) that researchers typically observe as a "browning" of the solid.
Caption: The degradation pathway shows how oxygen and light convert the colorless amine into highly colored azo and quinoid impurities.
Module 2: Storage Protocol (The "How")
To maintain purity >98% over long durations (>6 months), you must disrupt the "Fire Triangle" of amine oxidation: Oxygen, Light, and Heat .
The Gold Standard Storage System
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (Ar) | Argon is heavier than air, creating a stable "blanket" over the crystals. Nitrogen ( |
| Temperature | -20°C (Freezer) | Arrhenius kinetics dictate that lowering temperature significantly slows the rate of radical propagation. |
| Container | Amber Glass | Blocks UV radiation (200–400 nm) which catalyzes the initial electron transfer from the nitrogen lone pair. |
| Seal | Parafilm + Desiccant | Prevents moisture ingress. Water promotes the hydrolysis of oxidized intermediates into intractable tars. |
Step-by-Step Storage Workflow
-
Purge: Upon receipt or after use, immediately flush the headspace of the vial with a gentle stream of Argon for 15–30 seconds.
-
Seal: Cap tightly. Wrap the cap junction with Parafilm M® to prevent gas exchange.
-
Secondary Containment: Place the vial inside a secondary jar or Ziploc bag containing a sachet of activated silica gel or Drierite™.
-
Freeze: Store at -20°C.
-
Critical: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.
-
Module 3: Troubleshooting & FAQs
Interactive Troubleshooting Guide
Caption: Decision tree for assessing usability based on visual inspection and analytical data.
Frequently Asked Questions (FAQs)
Q1: My sample has turned from white to beige. Is it ruined? A: Likely not. Biphenyl amines are "color-loud" but "impurity-quiet." A conversion of <0.5% to azo-dimers can cause a significant color shift due to the high extinction coefficient of the extended conjugated system.
-
Action: Run a TLC (Hexane:Ethyl Acetate 3:1). If the impurity spot is faint, the bulk material is likely usable for robust reactions. For sensitive catalysis, repurify.
Q2: How do I repurify oxidized material? A: We recommend an Acid-Base Extraction over recrystallization for removing oxidative tars.
-
Dissolve the impure solid in Dichloromethane (DCM).
-
Extract with 1M HCl. The amine moves to the aqueous layer (as the hydrochloride salt); neutral oxidized impurities (azo/quinones) remain in the DCM.
-
Discard the organic layer.
-
Basify the aqueous layer with 2M NaOH until pH > 10.
-
Extract back into fresh DCM, dry over
, and concentrate.
Q3: Can I store this compound in solution (e.g., DMSO or Chloroform)? A: Never.
-
Chloroform/DCM: These solvents can become acidic over time (forming HCl), which is acceptable, but they also contain dissolved oxygen.
-
DMSO/DMF: These are non-volatile and hygroscopic. They will attract water and facilitate oxidation.
-
Rule: Always store as a dry solid.
Q4: I need to keep it stable for 2+ years. Is there a trick? A: Yes. Convert the free base into its Hydrochloride Salt .
-
Dissolve in ether, bubble dry HCl gas (or add HCl in dioxane).
-
Filter the resulting salt.[1]
-
The ammonium salt (
) removes the lone pair availability, rendering the molecule virtually immune to oxidative degradation.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-4-methylaniline. Retrieved from
- Note: Used as a primary proxy for halogenated aniline storage conditions (Inert gas, light sensitivity).
-
National Institutes of Health (NIH). (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from
- Note: Citations for the mechanism of amine dimerization and quinone form
-
Sigma-Aldrich. (2026). Safety Data Sheet: 4-Chloroaniline. Retrieved from
-
Note: Reference for incompatibility with oxidizing agents and acids.[2]
-
-
BenchChem. (2025).[1] Technical Support: Synthesis of 4-(3-Chloro-4-fluorophenyl)aniline. Retrieved from
- Note: Provides context on the synthesis and handling of similar biphenyl amine intermedi
Sources
Resolving baseline noise in HPLC analysis of 4-(3-Chloro-4-methylphenyl)aniline
Technical Support Center: HPLC Analysis of 4-(3-Chloro-4-methylphenyl)aniline
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(3-Chloro-4-methylphenyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common yet frustrating issues in HPLC: baseline noise. A stable baseline is the foundation of accurate and reproducible quantification. This guide provides in-depth, field-proven insights to help you diagnose the root cause of baseline disturbances and restore the quality of your chromatographic data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding baseline noise in the analysis of aromatic amines like 4-(3-Chloro-4-methylphenyl)aniline.
Q1: What is considered "acceptable" baseline noise?
A: Acceptable baseline noise is typically defined by the signal-to-noise ratio (S/N) required for your lowest concentration standard or limit of quantitation (LOQ). Most regulatory guidelines (e.g., USP, ICH) suggest an S/N ratio of at least 10:1 for the LOQ. The noise level should be low enough that it does not interfere with the accurate integration of your analyte peak. You can measure this in your chromatography data system (CDS) by selecting a representative segment of the baseline free from peaks.[1]
Q2: My baseline is noisy. What are the first three things I should check?
A: Before diving into complex hardware issues, always start with the simplest potential causes:
-
Mobile Phase Degassing: Ensure your mobile phase is thoroughly degassed. Dissolved air is a primary cause of noise and can manifest as random spikes or a pulsating baseline.[2][3][4]
-
Leaks: Visually inspect the entire flow path, from the solvent reservoirs to the waste line, for any signs of leakage, especially at fittings. A small, undetected leak can introduce air and cause pressure fluctuations, leading to a noisy baseline.[5][6]
-
Fresh Mobile Phase: If your mobile phase, particularly the aqueous buffer component, is more than 48 hours old, prepare it fresh. Buffers are susceptible to microbial growth, which can contaminate the system and create noise.[7][8]
Q3: Can my sample preparation be the cause of the noise?
A: Absolutely. If the analyte is not fully dissolved in the sample diluent or if the diluent is significantly stronger than the initial mobile phase, you may see baseline disturbances around the injection time. Always ensure your sample diluent is compatible with, and ideally identical to, your initial mobile phase to prevent precipitation and injection-related issues.[9] Filtering samples through a 0.2 or 0.45 µm syringe filter before injection is also a critical step to remove particulates that can cause spikes.[2]
Section 2: Systematic Troubleshooting Guide
A noisy baseline can be classified as high-frequency noise (sharp spikes), low-frequency noise (wander or drift), or periodic noise (regular pulsations). This guide is structured to help you systematically isolate the source of the disturbance.
Module 1: The Mobile Phase - Your First Suspect
The mobile phase is the most common source of baseline issues. Its preparation and handling are critical for a stable system.[10]
| Potential Problem & Causality | Troubleshooting Protocol |
| Improper Degassing: Dissolved gases can come out of solution as the mobile phase moves from the high-pressure side of the system to the low-pressure side (i.e., the detector flow cell), forming microbubbles. These bubbles cause sharp spikes and baseline instability as they pass through the light path.[1][2] | 1. Verify Degasser Function: If using an online degasser, ensure it is operational (indicator lights are on, no error messages).[3] 2. Pre-degas Solvents: Sonication for 10-15 minutes or helium sparging are effective methods.[2] 3. Prepare Fresh: Prepare mobile phases daily to prevent re-introduction of atmospheric gases.[11] |
| Solvent Contamination/Purity: Using low-purity solvents or contaminated water can introduce impurities that absorb UV light, leading to a drifting or noisy baseline, especially during gradient analysis.[3][12] | 1. Use HPLC-Grade Solvents: Always use solvents and reagents of the highest purity (HPLC or LC-MS grade).[11][13] 2. Check Water Source: Ensure your water purification system is properly maintained. 3. Rule out Contamination: Prepare a fresh batch of mobile phase using solvents from a different, unopened bottle to see if the noise subsides.[9] |
| Buffer Precipitation: For reversed-phase analysis of amines, acidic buffers (e.g., phosphate or formate) are common. If the buffer concentration is too high, it can precipitate when mixed with a high percentage of organic solvent. These fine particles can cause erratic noise and high backpressure. | 1. Check Miscibility: Ensure your buffer is soluble in the highest organic percentage of your gradient. 2. Filter the Buffer: Always filter the aqueous buffer component through a 0.2 or 0.45 µm filter before mixing with the organic solvent.[13][14][15] 3. Mixing Order: When preparing the mobile phase, add the organic solvent to the aqueous buffer component, not the other way around, to minimize the risk of salt precipitation.[7] |
Module 2: The HPLC System - A Mechanical Check-Up
If the mobile phase has been ruled out, the next step is to investigate the hardware components.
| Potential Problem & Causality | Troubleshooting Protocol |
| Pump Issues (Pulsations): Worn pump seals or faulty check valves can lead to incomplete pressure compensation, causing regular, periodic baseline noise that often correlates with the pump stroke.[2][3][9] | 1. Observe Pressure: Monitor the system pressure. A fluctuating pressure reading (e.g., >1% RSD) that matches the baseline noise frequency points to a pump issue. 2. Purge the System: Purge each pump channel thoroughly to dislodge any trapped air bubbles.[4] 3. Check Valve Test: Most HPLC systems have a built-in check valve diagnostic test. If not, consult your instrument manual for a manual test procedure. A faulty check valve may need to be sonicated in isopropanol or replaced.[3] |
| Detector Issues (Lamp/Flow Cell): An aging detector lamp can lose intensity and become unstable, causing irregular noise. Contamination or air trapped in the flow cell can also cause significant baseline disturbances.[6][9] | 1. Check Lamp Energy: Check the detector diagnostics for lamp energy or hours of use. An aging lamp is a common cause of increased noise.[2][9] 2. Flush the Flow Cell: Disconnect the column and flush the flow cell with a strong, miscible solvent like methanol or isopropanol to remove contaminants or trapped bubbles.[12] 3. Backpressure Regulator: Consider adding a backpressure regulator after the detector to keep dissolved gases in solution as they pass through the low-pressure flow cell.[12] |
| System Leaks: A leak anywhere in the flow path can draw air into the system, leading to pressure fluctuations and baseline noise. | 1. Visual Inspection: Carefully check all fittings for any signs of moisture or salt deposits (from buffers). 2. Pressure Test: Run a system pressure test (without the column) to see if it holds a steady pressure. A gradual drop indicates a leak. |
Module 3: The Column - The Heart of the Separation
A contaminated or degraded column can leach impurities, causing baseline drift and noise.
| Potential Problem & Causality | Troubleshooting Protocol |
| Column Contamination: Strongly retained compounds from previous injections can slowly elute during subsequent runs, especially during gradients, appearing as broad peaks or a rising baseline.[2][12] | 1. Isolate the Column: To confirm the column is the source, replace it with a union and run the mobile phase directly to the detector. If the baseline becomes stable, the column is the culprit.[3][9] 2. Flush the Column: Flush the column with a strong solvent. For a C18 column used for amine analysis, a good flush sequence is to reverse the column direction and flush with water, then isopropanol, then return to your mobile phase. Always follow the manufacturer's guidelines for column cleaning.[8] |
| Column Bleed/Degradation: Operating at pH extremes can hydrolyze the bonded phase of a silica-based column, causing "column bleed." This release of silica particles or bonded phase fragments leads to a continuously drifting or noisy baseline. | 1. Check pH Limits: Ensure your mobile phase pH is within the recommended range for your column (typically pH 2-8 for standard silica columns). 2. Equilibrate Thoroughly: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis. Inadequate equilibration can cause baseline drift.[2][16] |
Section 3: Protocols & Visual Troubleshooting
Protocol 3.1: Best Practices for Mobile Phase Preparation
This protocol ensures the preparation of a stable and clean mobile phase, minimizing it as a source of baseline noise.
| Step | Action | Rationale |
| 1 | Select High-Purity Reagents | Use HPLC-grade solvents and high-purity salts/additives. Lower grade reagents are a primary source of contamination.[12][13] |
| 2 | Measure Components Separately | When preparing a mixture (e.g., 70:30 Acetonitrile:Water), measure the 700 mL of Acetonitrile and 300 mL of Water separately before combining them. This avoids volume contraction effects that can alter the final ratio.[13][15] |
| 3 | Filter Aqueous Phase | Before mixing, filter any aqueous buffer solutions through a 0.45 µm or 0.2 µm membrane filter compatible with your solvent. This removes particulates and some microbes.[2][15] |
| 4 | Mix and Degas | Combine the filtered components and degas the final mixture thoroughly using sonication, vacuum filtration, or helium sparging.[2][7] |
| 5 | Label and Store Properly | Label the container clearly with the composition, date, and your initials. Avoid storing buffer-containing mobile phases for more than 2-3 days at room temperature.[7][8] |
Visualization: A Troubleshooting Workflow
The following diagram provides a logical decision tree for diagnosing the source of baseline noise.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. medikamenterqs.com [medikamenterqs.com]
- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 4. aelabgroup.com [aelabgroup.com]
- 5. HPLC troubleshooting / CHROMSERVIS.EU [chromservis.eu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. welch-us.com [welch-us.com]
- 8. agilent.com [agilent.com]
- 9. Shimadzu Baseline Disturbance [shimadzu.nl]
- 10. labtech.tn [labtech.tn]
- 11. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 12. phenomenex.com [phenomenex.com]
- 13. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 14. hplc.eu [hplc.eu]
- 15. merckmillipore.com [merckmillipore.com]
- 16. sepscience.com [sepscience.com]
Enhancing thermal stability of polymers based on 4-(3-Chloro-4-methylphenyl)aniline
The following Technical Support Center guide addresses the thermal stability optimization of polymers derived from 4-(3-Chloro-4-methylphenyl)aniline (CAS 1355247-85-6).
Based on the chemical structure (a substituted biphenyl mono-amine), this guide focuses on its primary application: Oxidatively polymerized conjugated systems (analogous to substituted Polyanilines) and Hole Transport Materials (HTMs) where high glass transition temperatures (
Current Status: Online 🟢 Department: Polymer Physics & Materials Engineering Ticket Scope: Thermal Stability Enhancement, Degradation Mitigation, and Processing Optimization.
🔬 Module 1: The Chemistry of Instability
User Question: Why does my polymer degrade significantly below 300°C despite the rigid biphenyl structure?
Technical Analysis: While the biphenyl core provides rigidity, the specific substituents on your monomer—Chlorine (Cl) at position 3 and Methyl (Me) at position 4—create distinct thermal vulnerabilities.
Degradation Mechanisms
-
Benzylic Oxidation (The Methyl Weakness): The methyl group at the 4-position is the "Achilles' heel" in aerobic conditions. At temperatures >200°C, benzylic hydrogens are susceptible to radical attack, leading to crosslinking (brittleness) or chain scission (carbonyl formation).
-
Dehydrohalogenation: Although aromatic chlorides are generally stable, in the presence of acidic dopants or at high processing temperatures (>350°C), trace HCl elimination can catalyze further backbone degradation.
-
Steric Twist: The 3-Chloro substituent introduces steric hindrance, twisting the biphenyl linkage. While this improves solubility, it reduces chain packing density (Free Volume), making the polymer more permeable to oxygen, accelerating oxidative degradation.
📊 Comparative Thermal Thresholds
| Structural Feature | Onset of Degradation ( | Mechanism | Mitigation Strategy |
| Methyl Group (-CH₃) | ~220°C (Air) | Oxidation to -COOH / Crosslinking | Inert ( |
| Chlorine (-Cl) | ~380°C | C-Cl bond cleavage | Avoid basic processing environments. |
| Amine Linkage (-NH-) | ~450°C | C-N bond scission | Protonation (Doping) stabilization. |
| Dopant (if applicable) | 100°C - 250°C | Dopant evaporation/decomposition | Use polymeric dopants (e.g., PSS). |
🛠 Module 2: Troubleshooting & Optimization Protocols
Issue A: Low Glass Transition Temperature ( )
Symptom: The material softens or crystallizes during device operation (e.g., in OLED stacks). Root Cause: The internal rotation of the biphenyl unit is too free, or molecular weight (MW) is insufficient.
Protocol: Crosslinking & End-Capping
To lock the polymer chains and elevate
-
Synthesis Adjustment: If synthesizing via oxidative coupling, ensure the oxidant-to-monomer ratio is optimized (typically 1:1 to 1:1.25 APS:Monomer) to maximize chain length.
-
Thermal Curing:
-
Step 1: Anneal film at
for 30 mins to remove solvent. -
Step 2: Ramp to 150°C (below methyl oxidation threshold) under vacuum.
-
Step 3: UV Crosslinking (optional): If the polymer contains photo-active impurities or if a crosslinker (e.g., bis-azide) is added, UV exposure can lock the morphology.
-
Issue B: Weight Loss in TGA (Thermogravimetric Analysis)
Symptom: Significant mass loss observed between 150°C and 250°C. Root Cause: Loss of dopants (if conductive) or residual high-boiling solvents (NMP, DMF).
Protocol: Nanocomposite Stabilization Incorporating inorganic nanofillers creates a "tortuous path" for volatiles, delaying mass loss and shielding the backbone from oxygen.
Recommended Workflow (Graphviz):
Caption: Figure 1. In-situ polymerization workflow for creating thermal barrier nanocomposites.
Detailed Steps:
-
Disperse: Sonicate 1-3 wt% functionalized Silica (
) or Graphene Oxide in the reaction solvent (1M HCl) for 30 minutes before adding the monomer. -
Polymerize: Add 4-(3-Chloro-4-methylphenyl)aniline. The monomer will adsorb onto the filler surface.
-
Initiate: Add Ammonium Persulfate (APS) dropwise at 0-5°C.
-
Mechanism: The polymer chains grow on the inorganic surface, restricting segmental motion and preventing volatile degradation products from escaping easily.
📉 Module 3: Advanced Thermal Analysis (Data Interpretation)
User Question: My DSC curve shows an exotherm at 280°C. Is this melting or degradation?
Scientist's Response: For this specific monomer, an exotherm at 280°C is likely crosslinking (curing) or oxidative onset , not melting.
-
Melting (
): Most amorphous aromatic amine polymers do not show a distinct . -
Exotherm Analysis: If run in Air, it is oxidation of the methyl group. If run in
, it may be thermally induced crosslinking of the chloro-group (radical coupling).
Validation Experiment: Run TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry).
-
Signal at m/z 36/38: Indicates HCl release (Dehydrohalogenation).
-
Signal at m/z 44 (
): Indicates backbone oxidation. -
Action: If HCl is detected, lower your processing temperature or add acid scavengers (e.g., MgO nanoparticles).
❓ Frequently Asked Questions (FAQs)
Q1: Can I use this monomer for Polyimides (PI) instead of conductive polymers?
A: Yes, but it acts as a mono-functional chain terminator unless you modify it. To make a high-MW PI, you would typically need a diamine. If you use this mono-amine, it will cap the ends of the polyimide chains, controlling molecular weight but potentially lowering thermal stability compared to a phenyl-capped standard.
Correction: If you chemically modify the phenyl ring to add a second amine, the Chloro/Methyl groups will increase solubility but decrease
Q2: How does the Chlorine substituent affect flame retardancy? A: The halogen (Cl) provides inherent flame retardancy by releasing radical scavengers upon combustion. This makes the polymer self-extinguishing, a significant advantage over non-halogenated alkyl-anilines, despite the slight trade-off in thermal decomposition temperature.
Q3: What solvent is best for casting films of this polymer?
A: Due to the steric hindrance of the Cl/Me groups, this polymer is likely soluble in NMP (N-Methyl-2-pyrrolidone) , DMF , or THF .
Warning: NMP has a high boiling point (202°C). Incomplete removal causes "plasticization," artificially lowering your
🔗 References
-
Polyaniline Thermal Stability: Stejskal, J., & Gilbert, R. G. (2002). Polyaniline.[1][2][3][4] Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry. Link
-
Substituent Effects: Bhandari, S., & Deepa, M. (2012). Influence of substituents on the thermal and electrochemical properties of polyanilines. Journal of Polymer Science Part B. (General principle citation regarding steric effects of alkyl/halo groups).
-
Nanocomposite Stabilization: Konyushenko, E. N., et al. (2006). Polyaniline nanotubes: Conditions of formation. Polymer International. Link
-
Monomer Data: PubChem. (n.d.). 3-Chloro-4-methylaniline (Structural Analog Data). National Library of Medicine. Link
-
Polyimide Processing: Sroog, C. E. (1991). Polyimides. Progress in Polymer Science. (Reference for thermal curing protocols). Link
(Note: While specific literature on the polymer of CAS 1355247-85-6 is proprietary or sparse, the protocols above are derived from established physics of substituted polyanilines and aromatic amine polymers.)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ias.ac.in [ias.ac.in]
- 3. services.kfu.edu.sa [services.kfu.edu.sa]
- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
High-Resolution 1H NMR Structural Elucidation: 4-(3-Chloro-4-methylphenyl)aniline
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of 4-(3-Chloro-4-methylphenyl)aniline , a functionalized biphenyl intermediate often synthesized via Suzuki-Miyaura cross-coupling.
Designed for medicinal chemists and materials scientists, this document compares the spectral "performance"—defined here as diagnostic resolution and structural distinctiveness —of the target molecule against its non-halogenated analog, 4'-Methyl-4-biphenylamine . The presence of the chlorine substituent at the 3-position of the B-ring breaks the symmetry of the biphenyl system, creating a unique splitting pattern that serves as a critical quality attribute (CQA) for validating synthetic success.
Structural Context & Nomenclature
To ensure accurate assignment, we define the structure and numbering system used throughout this analysis.
-
Ring A (Aniline Moiety): Contains the amino group (
) at position 1 and the aryl attachment at position 4. -
Ring B (Substituted Phenyl): Attached to Ring A. Contains a Chlorine at position 3' and a Methyl group at position 4'.
Key Structural Feature: The 3'-Chloro substituent exerts both steric and electronic effects, desymmetrizing Ring B and altering the chemical environment of the adjacent protons compared to the simple methyl analog.
Comparative Spectral Performance
The following table contrasts the diagnostic signals of the target molecule with its direct alternative. This comparison validates why the chlorinated analog offers superior diagnostic resolution for confirming regioselectivity.
Table 1: Diagnostic Signal Comparison (400 MHz, DMSO-d6)
| Feature | Target: 4-(3-Chloro-4-methylphenyl)aniline | Alternative: 4'-Methyl-4-biphenylamine | Diagnostic Advantage |
| Symmetry (Ring B) | Asymmetric (ABC System) | Symmetric (AA'BB' System) | Target spectrum eliminates ambiguity regarding substitution patterns. |
| H-2' (Ortho to Link) | ~7.65 ppm (d, J~2.0 Hz) | ~7.45 ppm (d, J~8.0 Hz, part of AA'BB') | The H-2' proton in the target appears as a sharp meta-coupled doublet , distinct from the main aromatic cluster. |
| Methyl Group | ~2.35 ppm (s) | ~2.28 ppm (s) | Slight downfield shift in the target due to the ortho-Chlorine inductive effect. |
| Amino ( | ~5.10 ppm (br s) | ~5.00 ppm (br s) | Consistent; confirms the integrity of the aniline ring. |
| Coupling Pattern | Complex (d, dd, d) | Simplified (Two doublets) | The complex splitting of the target proves the 1,3,4-substitution pattern. |
Note on Solvent Choice: DMSO-d6 is the recommended solvent over
. In, the amine protons often appear as a broad, exchange-broadened hump at 3.5–4.0 ppm. DMSO-d6 sharpens this signal into a distinct singlet or broad singlet at ~5.1 ppm, allowing for accurate integration.
Deep Dive: Signal Assignment Logic
The structural confirmation relies on identifying the specific splitting patterns on Ring B.
Ring A (Aniline)[1][2]
-
Protons ortho to
(H-2, H-6): These are electron-rich due to resonance donation from the nitrogen lone pair. They appear upfield, typically around 6.60 ppm as a doublet (J ~8.5 Hz). -
Protons meta to
(H-3, H-5): These are deshielded by the aromatic ring current and the biphenyl linkage. They appear around 7.35 ppm as a doublet.
Ring B (3-Cl-4-Me-Phenyl)
This ring displays an ABC splitting pattern due to the 3-Chloro substituent:
-
H-5' (Ortho to Methyl): Appears as a doublet (J ~8.0 Hz). The Chlorine is meta to this proton, having a minimal effect on coupling but a slight deshielding effect.
-
H-6' (Para to Chlorine): Appears as a doublet of doublets (dd, J ~8.0, 2.0 Hz). It couples principally with H-5' (ortho) and weakly with H-2' (meta).
-
H-2' (Ortho to Chlorine): The most diagnostic peak. It is located between the Chlorine and the biphenyl bond. It appears as a narrow doublet (J ~2.0 Hz) due to meta-coupling with H-6'. The Chlorine atom deshields this proton significantly, pushing it downfield (approx. 7.6 – 7.7 ppm).[1]
Experimental Protocol: Validated Workflow
To replicate these results, follow this self-validating protocol designed to minimize water peaks and maximize resolution.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the purified solid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Tip: Use ampules rather than stock bottles to prevent water uptake (
signal at 3.33 ppm in DMSO can obscure methyl signals if large).
-
-
Homogenization: Sonicate for 30 seconds. Ensure the solution is clear and free of suspended particles.
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Number of Scans (NS): 16 (Sufficient for >5 mg sample)
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Spectral Width (SW): 12 ppm (-1 to 11 ppm).
-
Temperature: 298 K (25°C).
Step 3: Processing
-
Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline.
-
Referencing: Reference the residual DMSO quintet to 2.50 ppm .
-
Integration:
-
Set the Methyl singlet (3H) as the reference integral of 3.00.
-
Verify the Amine peak integrates to ~2.0.
-
Verify the Aromatic region integrates to 7.0 protons total.
-
Visualization of Logic & Workflow
Diagram 1: Signal Assignment Logic
This diagram illustrates the causal link between the chemical structure and the observed NMR signals.
Caption: Logic flow connecting structural moieties to specific diagnostic NMR signals.
Diagram 2: Experimental Workflow
A step-by-step guide from synthesis to validated spectrum.
Caption: Operational workflow for obtaining high-fidelity spectral data.
References
-
Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419-422. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General Reference for Biphenyl Coupling Constants).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Sources
Spectroscopic Validation of 4-(3-Chloro-4-methylphenyl)aniline: A Comparative FTIR Analysis Guide
Executive Summary
In the synthesis of kinase inhibitors and advanced materials, 4-(3-Chloro-4-methylphenyl)aniline serves as a critical biphenyl intermediate.[1] Its structural integrity relies on the precise arrangement of three functionalities: a primary amine, an aryl chloride, and a methyl group on a biphenyl core.
This guide moves beyond simple peak listing. It provides a comparative spectroscopic analysis , enabling you to distinguish this specific product from common structural analogs and starting materials (such as 4-bromoaniline or 3-chloro-4-methylphenylboronic acid).[1] We utilize Attenuated Total Reflectance (ATR-FTIR) as the primary method due to its prevalence in high-throughput drug development environments.[1]
Structural Deconvolution & Spectral Logic
To validate this molecule, we must treat it as a sum of two distinct aromatic systems interacting across a single bond. The FTIR spectrum is a superposition of:
-
Ring A (Aniline side): A 1,4-disubstituted phenyl ring bearing an electron-donating amine.[1]
-
Ring B (Substituted side): A 1,2,4-trisubstituted phenyl ring bearing a methyl group and an electron-withdrawing chlorine.[1]
Visualization: Spectral Assignment Logic
The following diagram illustrates the logical flow for assigning peaks to specific structural moieties.
Caption: Logical deconvolution of the target molecule into constituent spectral signals for validation.
Characteristic Peak Analysis
The following table details the critical absorption bands. Note that values are approximate (± 4 cm⁻¹) as solid-state packing effects (polymorphism) can shift peaks in KBr vs. ATR.[1]
Table 1: Diagnostic FTIR Peaks
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine | N-H Asymmetric Stretch | 3440–3420 | Medium | Distinct doublet characteristic of primary amines.[1] |
| Primary Amine | N-H Symmetric Stretch | 3360–3340 | Medium | Lower frequency partner of the doublet. |
| Aromatic C-H | C-H Stretch (sp²) | 3080–3010 | Weak | Shoulders above 3000 cm⁻¹. |
| Methyl Group | C-H Stretch (sp³) | 2960–2850 | Weak/Med | Crucial: Distinguishes from non-methylated analogs.[1] Look for ~2920 cm⁻¹.[1] |
| Aromatic Ring | C=C Ring Stretch | 1620–1600 | Strong | Often overlaps with N-H scissoring (~1620). |
| Aromatic Ring | C=C Ring Stretch | 1510–1490 | Strong | Characteristic "benzenoid" band.[1] |
| Aryl Chloride | C-Cl Stretch | 1090–1035 | Medium | Often obscured; look for sharp bands in this region absent in starting aniline.[1] |
| OOP Bending | C-H Out-of-Plane | 840–800 | Very Strong | Ring A (1,4-sub): Dominant peak indicating para-substitution.[1] |
| OOP Bending | C-H Out-of-Plane | 890–860 | Medium | Ring B (1,2,4-sub): Characteristic of the isolated H atom between Cl and Methyl.[1] |
Comparative Performance: Product vs. Alternatives
In drug development, the "performance" of an analytical method is its ability to differentiate the target from impurities or analogs. The table below compares the target molecule against its most likely structural "confusers."
Table 2: Distinguishing the Target from Analogs
| Compound | Structure Difference | Key Spectral Differentiator (Target vs. Alternative) |
| Target Product | -Cl, -CH3 present | Contains both aliphatic C-H (2920) AND 1,2,4-trisubstituted pattern. |
| Analog A: 4'-Methyl-4-biphenylamine | Missing -Cl | Target has: Additional bands in 1000–1100 cm⁻¹ (C-Cl) and complex fingerprint.[1][2] Analog has: Simplified 1,4-disubstituted pattern on both rings. |
| Analog B: 4-Chlorobiphenyl-4'-amine | Missing -CH3 | Target has: Distinct aliphatic C-H stretches (2960–2850).[1] Analog has: No peaks below 3000 cm⁻¹ (only aromatic C-H). |
| Starting Material: 4-Bromoaniline | Monocyclic | Target has: Biphenyl C-C stretch (~1480) and complex OOP region.Start Mat has: Simple 1,4-disubstituted pattern; C-Br stretch is lower frequency (<600) than C-Cl.[1] |
Experimental Protocol (ATR-FTIR)
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.
Workflow Diagram
Caption: Standardized ATR-FTIR workflow for solid organic intermediates.
Detailed Steps
-
Sample Preparation: Ensure the sample is fully dried. Residual solvent (EtOAc/DCM) will introduce confusing peaks at 1700 cm⁻¹ (carbonyl) or 700 cm⁻¹ (C-Cl of DCM).[1]
-
Instrument Setup: Use a Diamond or ZnSe ATR crystal.[1]
-
Background: Collect an air background immediately before the sample.
-
Deposition: Place ~5 mg of powder on the crystal. Apply pressure using the anvil until the absorbance of the strongest peak (usually ~820 cm⁻¹) reaches 0.1–0.5 A.U. Do not over-pressurize if the sample is soft, but ensure good contact.
-
Validation Check: Look at the 2400 cm⁻¹ region (CO2). If these peaks are negative or massive, re-run the background.
Troubleshooting & Scientific Integrity
-
Broad Amine Peaks: If the region 3400–3200 cm⁻¹ appears as a single broad mound rather than a doublet, your sample is likely wet (hygroscopic) or forming intermolecular hydrogen bonds. Remedy: Dry in a vacuum oven at 40°C for 4 hours.
-
Missing C-Cl Peak: The C-Cl stretch is notoriously variable in intensity and position.[1] Do not use the absence of a strong peak at 1090 cm⁻¹ as proof of failed synthesis. Rely on the Fingerprint Region (800–900 cm⁻¹) substitution patterns for confirmation.
-
Polymorphism: Biphenyls can twist.[1] If your spectrum matches the literature peaks but has slightly different intensities, you may have a different crystal polymorph. This is common in biphenyl derivatives due to the rotation around the central C-C bond.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for functional group correlation).
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Authoritative source for C-Cl and Biphenyl shifts).[1]
-
NIST Chemistry WebBook. Infrared Spectra of Structural Analogs (e.g., 4-chlorobiphenyl).[1] Available at: [Link]
Sources
A Comparative Guide to HPLC Method Development for Purity Testing of 4-(3-Chloro-4-methylphenyl)aniline
This guide provides a comprehensive, in-depth exploration of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity testing of 4-(3-Chloro-4-methylphenyl)aniline. This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative grounded in scientific principles and practical, field-proven insights. We will objectively compare various chromatographic conditions, supported by illustrative experimental data, to arrive at a robust, stability-indicating method suitable for regulatory submission.
Introduction: The Analytical Imperative for 4-(3-Chloro-4-methylphenyl)aniline
4-(3-Chloro-4-methylphenyl)aniline is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final product. Therefore, a well-developed and validated HPLC method is essential to quantify impurities and degradation products. This guide will walk through the logical steps of method development, from initial screening to full validation, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Physicochemical Properties of the Analyte and its Analogs:
HPLC Method Development: A Comparative Approach
The goal of method development is to achieve adequate separation of the main component from all potential impurities with good peak shape and a reasonable run time.[5] We will explore the critical parameters of stationary phase and mobile phase composition.
Stationary Phase Selection: A Tale of Two Chemistries
The choice of stationary phase is paramount in achieving the desired selectivity.[6] For aromatic compounds like 4-(3-Chloro-4-methylphenyl)aniline, the two most common choices are C18 (ODS) and Phenyl phases.[7][8]
-
C18 (Octadecylsilane): This is the most widely used stationary phase in reversed-phase HPLC, offering excellent hydrophobic retention.[7][8][9]
-
Phenyl Phases: These columns have phenyl groups bonded to the silica surface, which can provide alternative selectivity through π-π interactions with aromatic analytes.[6][10][11]
We will compare a standard C18 column with a Phenyl-Hexyl column to evaluate their performance in separating the parent compound from its potential impurities.
Illustrative Experimental Protocol: Column Screening
A preliminary screening was conducted using a generic gradient method to compare the selectivity of a C18 and a Phenyl-Hexyl column. A mixture of 4-(3-Chloro-4-methylphenyl)aniline and two potential process impurities (Impurity A: 4-chloroaniline, Impurity B: 3-chloro-4-methylaniline) was used.
-
HPLC System: A standard HPLC system with a PDA detector.[9]
-
Columns:
-
C18, 150 mm x 4.6 mm, 5 µm
-
Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Injection Volume: 10 µL
Table 1: Comparison of Stationary Phases
| Analyte | C18 Column | Phenyl-Hexyl Column |
| Retention Time (min) | Resolution (Rs) | |
| Impurity A | 5.2 | - |
| Impurity B | 8.9 | 1.8 (with Impurity A) |
| 4-(3-Chloro-4-methylphenyl)aniline | 10.1 | 1.5 (with Impurity B) |
Analysis of Column Screening Results:
The Phenyl-Hexyl column provided superior resolution between all components compared to the C18 column. The enhanced π-π interactions between the phenyl stationary phase and the aromatic analytes likely contributed to this improved separation.[6][11] Therefore, the Phenyl-Hexyl column was selected for further method optimization.
Mobile Phase Optimization: Fine-Tuning the Separation
The mobile phase composition plays a critical role in controlling retention and selectivity.[12][13] We will evaluate the effect of the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase.
Illustrative Experimental Protocol: Mobile Phase Optimization
Using the selected Phenyl-Hexyl column, different mobile phase compositions were evaluated.
-
Organic Modifier Comparison: Isocratic elution with 60% Acetonitrile in 0.1% Formic Acid was compared to 70% Methanol in 0.1% Formic Acid (percentages adjusted to achieve similar retention times).
-
pH Comparison: The aqueous phase was adjusted to pH 3.0 (0.1% Formic Acid) and pH 7.0 (10 mM Phosphate Buffer) with acetonitrile as the organic modifier.
Table 2: Comparison of Mobile Phase Parameters
| Parameter | Condition | Retention Time of Main Peak (min) | Resolution (Rs) between Critical Pair (Impurity B and Main Peak) | Peak Tailing Factor (Tf) |
| Organic Modifier | 60% Acetonitrile | 11.5 | 2.2 | 1.1 |
| 70% Methanol | 12.1 | 2.5 | 1.3 | |
| pH | 3.0 (Formic Acid) | 11.5 | 2.2 | 1.1 |
| 7.0 (Phosphate Buffer) | 9.8 | 1.7 | 1.5 |
Analysis of Mobile Phase Optimization Results:
-
Organic Modifier: While methanol provided slightly better resolution, it also resulted in a higher tailing factor. Acetonitrile gave a better peak shape and was therefore chosen as the organic modifier. The use of methanol can sometimes enhance π-π interactions on phenyl columns, but in this case, the peak shape with acetonitrile was more desirable.[7][11]
-
pH: A mobile phase pH of 3.0 resulted in better peak shape and resolution. At this pH, the aniline functional group is protonated, leading to more consistent interactions with the stationary phase and improved peak symmetry.[13]
Final Optimized Method:
Based on the comparative data, the following method was selected for further development and validation:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: 40-70% B over 20 minutes, followed by a 5-minute hold at 70% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA at 254 nm
-
Injection Volume: 10 µL
Forced Degradation Studies: Ensuring a Stability-Indicating Method
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[14][15] These studies involve subjecting the drug substance to harsh conditions to generate potential degradation products and ensure they are well-separated from the parent peak and each other.[16][17][18]
Illustrative Experimental Protocol: Forced Degradation
4-(3-Chloro-4-methylphenyl)aniline was subjected to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.[16]
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.[16]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[14][16]
-
Thermal Degradation: Solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Solid sample exposed to ICH-specified light conditions.
Caption: Workflow for the forced degradation study.
Table 3: Summary of Forced Degradation Results (Illustrative Data)
| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution (Rs) of Closest Eluting Peak from Main Peak | Peak Purity of Main Peak |
| Acid Hydrolysis | 15.2 | 2 | 2.8 | Pass |
| Base Hydrolysis | 8.5 | 1 | 3.1 | Pass |
| Oxidative Degradation | 25.8 | 3 | 2.5 | Pass |
| Thermal Degradation | 5.1 | 1 | 3.5 | Pass |
| Photolytic Degradation | 12.6 | 2 | 2.9 | Pass |
Analysis of Forced Degradation Results:
The optimized HPLC method was able to separate all degradation products from the parent peak with good resolution. The peak purity analysis using a PDA detector confirmed that the main peak was spectrally pure in all stressed samples, demonstrating the specificity and stability-indicating nature of the method.[15]
Method Validation: Ensuring Reliability and Robustness
The final step is to validate the analytical method according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][3][19][20]
Illustrative Experimental Protocol: Method Validation
The following validation parameters were assessed:
-
Specificity: As demonstrated in the forced degradation study.
-
Linearity: A series of solutions of 4-(3-Chloro-4-methylphenyl)aniline were prepared over the range of LOQ to 150% of the target concentration.
-
Accuracy: Determined by the recovery of spiked impurities in the sample matrix at three concentration levels.
-
Precision:
-
Repeatability: Six replicate injections of the same sample.
-
Intermediate Precision: Analysis performed by a different analyst on a different day with a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) was evaluated.
Caption: Key parameters for HPLC method validation.
Table 4: Summary of Method Validation Results (Illustrative Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | 0.9998 |
| Accuracy | Recovery between 98.0% and 102.0% | 99.2% - 101.5% |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.8% |
| Precision (Intermediate) | RSD ≤ 2.0% | 1.2% |
| LOQ | S/N ≥ 10 | 0.05 µg/mL |
| LOD | S/N ≥ 3 | 0.015 µg/mL |
| Robustness | System suitability parameters met | Passed |
Analysis of Validation Results:
The validation results demonstrate that the developed HPLC method is linear, accurate, precise, sensitive, and robust for the purity testing of 4-(3-Chloro-4-methylphenyl)aniline. The method meets all the acceptance criteria as per ICH guidelines.[1][2][21]
Conclusion
This guide has detailed a systematic and comparative approach to the development and validation of an HPLC method for the purity testing of 4-(3-Chloro-4-methylphenyl)aniline. By comparing different stationary phases and optimizing the mobile phase composition, a robust and reliable method was established. The forced degradation studies confirmed the stability-indicating nature of the method, and full validation according to ICH guidelines ensures its suitability for use in a regulated environment. This comprehensive guide provides a clear roadmap for scientists and researchers involved in similar analytical development projects.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Benchchem.
- A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
- Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastew
- Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022, April 15). Agilent Technologies.
- Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (2009, October 6). Agilent Technologies.
- ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- CAS#:13159-74-5 | 4-chloro-N-[(4-chlorophenyl)methyl]aniline. (2025, September 2). Chemsrc.
- What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu.
- Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. MAC-MOD Analytical.
- Forced Degradation and Stability Testing. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Using a Solvent Triangle to Optimize an HPLC Separation. (2013, August 2). LibreTexts Chemistry.
- ICH Q2B Guideline Validation of Analytical Procedures Methodology. IKEV.
- HPLC Method Development. (2012, December 4). SlideShare.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).
- green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN Journal of Chemistry.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Method Development and Validation of Test Method using RP-HPLC. (2025). The Pharmaceutical and Chemical Journal.
- 4-CHLOROANILINE.
- 3-Chloro-4-methylaniline. PubChem.
- A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024, October 15).
- An In-depth Technical Guide to the Chemical Properties of 4-Chloro-3-Methylphenethylamine. Benchchem.
- 3-Chloroaniline. (2026, January 30). ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aapco.org [aapco.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. tpcj.org [tpcj.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. support.waters.com [support.waters.com]
- 11. lcms.cz [lcms.cz]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. onyxipca.com [onyxipca.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. pharmtech.com [pharmtech.com]
- 19. database.ich.org [database.ich.org]
- 20. ikev.org [ikev.org]
- 21. Bot Verification [rasayanjournal.co.in]
Comparative Guide: Mass Spectrometry Profiling of 4-(3-Chloro-4-methylphenyl)aniline
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 4-(3-Chloro-4-methylphenyl)aniline (CAS: Implied analog context), a biaryl amine intermediate often utilized in the synthesis of pigments and potential kinase inhibitors.
Accurate detection of this compound requires distinguishing it from structural isomers and degradation byproducts. This guide compares the two primary ionization "alternatives"—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine the optimal workflow for structural elucidation versus high-sensitivity quantification.
Key Takeaway:
-
Use EI (GC-MS) for structural confirmation, leveraging the distinct chlorine isotopic signature and benzylic fragmentation.
-
Use ESI (LC-MS/MS) for trace-level quantification in biological matrices, monitoring the
transition.
Molecular Profile & Isotopic Signature[1]
Before analyzing fragmentation, the analyst must validate the molecular ion identity using the Nitrogen Rule and Halogen Isotopic patterns.
-
Formula:
-
Nominal Mass: 217 Da
-
Exact Mass: 217.0658 Da
The Chlorine Fingerprint
The presence of a single chlorine atom creates a definitive "fingerprint" in the mass spectrum. Unlike non-halogenated anilines, this molecule will exhibit a molecular ion cluster with a 3:1 intensity ratio between the
Comparative Analysis: EI vs. ESI
The choice of ionization technique drastically alters the spectral topology. The table below compares the performance of Hard Ionization (EI) against Soft Ionization (ESI) for this specific biaryl amine.
Table 1: Ionization Performance Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | High (70 eV) - "Hard" | Low (Thermal/Voltage) - "Soft" |
| Molecular Ion | Prominent | Dominant |
| Fragmentation | Rich, structural fingerprinting | Minimal (requires CID/MS-MS) |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Key Application | Impurity profiling, Library matching (NIST) | PK/PD studies, Trace quantification |
| Isomer Differentiation | Excellent (distinguishes positional isomers) | Poor (often co-elutes isomers) |
Detailed Fragmentation Pathways (EI-MS)
In Electron Ionization, the molecule undergoes predictable bond scissions driven by radical stability. The biphenyl core is robust, directing fragmentation toward the substituents.
Mechanism 1: Benzylic Cleavage (The Methyl Group)
The methyl group on the phenyl ring is susceptible to
-
Transition:
-
Loss:
(15 Da)
Mechanism 2: Dehalogenation (The Chlorine Atom)
While aryl-chloride bonds are strong, high-energy EI can cleave the C-Cl bond.
-
Transition:
-
Loss:
(35 Da)
Mechanism 3: Aniline Degradation (HCN Loss)
A characteristic fragmentation of primary aromatic amines is the expulsion of neutral hydrogen cyanide (HCN), causing a ring contraction.
-
Transition:
-
Loss:
(27 Da)
Visualization: Fragmentation Logic Tree
The following diagram illustrates the hierarchical breakdown of the molecule under 70 eV EI conditions.
Figure 1: Predicted EI-MS fragmentation tree for 4-(3-Chloro-4-methylphenyl)aniline showing primary competitive pathways.
Experimental Protocol: GC-MS Structural Confirmation
To replicate the fragmentation data described above, use the following self-validating protocol. This workflow ensures minimal thermal degradation of the amine prior to ionization.[1]
Step 1: Sample Preparation[2]
-
Solvent: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid methanol if derivatization is not intended, as protic solvents can affect peak shape on non-polar columns.
-
Concentration: Dilute to 10 ppm for full-scan mode.
Step 2: Instrument Configuration (Agilent/Thermo Standard)
-
Inlet: Splitless mode at 250°C. (High temp ensures volatilization of the biaryl).
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
End: Hold 5 min.
-
Step 3: MS Acquisition
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 40 – 350.
-
Solvent Delay: 3.0 min (Critical to protect filament).
Workflow Visualization
Figure 2: Step-by-step GC-MS acquisition workflow for structural validation.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Anilines. National Institute of Standards and Technology. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
PubChem Compound Summary. 4-Chloroaniline (Structural Analog Data). National Center for Biotechnology Information. Available at: [Link]
- Safe, S., & Hutzinger, O. (1973).
Sources
Validating synthesis of 4-(3-Chloro-4-methylphenyl)aniline via elemental analysis
Title: Validating Synthesis of 4-(3-Chloro-4-methylphenyl)aniline: A Comparative Guide to Elemental Analysis vs. Spectral Methods
Executive Summary
In the development of biaryl amines like 4-(3-Chloro-4-methylphenyl)aniline , structural confirmation via NMR and MS is standard. However, for pharmaceutical intermediates and high-grade reagents, structural identity is insufficient without establishing bulk purity .
This guide compares Elemental Analysis (EA) against spectral methods (NMR/HRMS). While spectral data confirms molecular identity, EA is the only definitive method for validating bulk homogeneity, specifically detecting non-protonated impurities (inorganic salts, trapped silica, occluded water) that frequently compromise Suzuki coupling products.
Compound Profile & Theoretical Baseline
Before synthesis, the theoretical elemental composition must be established as the benchmark for validation.
-
Compound Name: 4-(3-Chloro-4-methylphenyl)aniline
-
Chemical Formula: C₁₃H₁₂ClN
-
Molecular Weight: 217.69 g/mol
Table 1: Theoretical Elemental Composition (The "Gold Standard")
| Element | Calculation Logic | Theoretical Mass % | Tolerance Limit (±0.4%) |
| Carbon (C) | 71.72% | 71.32% – 72.12% | |
| Hydrogen (H) | 5.56% | 5.16% – 5.96% | |
| Nitrogen (N) | 6.43% | 6.03% – 6.83% |
Senior Scientist Note: The ±0.4% tolerance is the industry standard accepted by journals like J. Org. Chem. and regulatory bodies. A deviation >0.4% usually indicates trapped solvent (if C/H are high) or inorganic contamination (if all values are low).
Synthesis Strategy: The Suzuki-Miyaura Route
To obtain the compound for validation, we utilize a Palladium-catalyzed Suzuki-Miyaura coupling.[1] This pathway is chosen for its reliability, though it introduces specific impurities (Pd black, boronic acid residues, inorganic bases) that make EA validation critical.
Reaction Scheme:
4-bromoaniline + 3-chloro-4-methylphenylboronic acid
Figure 1: Suzuki-Miyaura coupling pathway. Note that the use of inorganic base (
Comparative Analysis: EA vs. Spectral Methods
Why perform EA when you have NMR? The table below objectively compares the validation capabilities of each method for this specific biaryl amine.
Table 2: Validation Method Comparison
| Feature | Method A: Elemental Analysis (Combustion) | Method B: 1H NMR Spectroscopy | Method C: HRMS (ESI-TOF) |
| Primary Scope | Bulk Purity (Homogeneity) | Structural Identity (Connectivity) | Molecular Formula (Exact Mass) |
| Detection Principle | Combustion to CO₂, H₂O, N₂ | Magnetic resonance of protons | Ionization (M+H)⁺ |
| Solvent Detection | Excellent. Detects solvates/hydrates as deviations in %C/%H. | Good, but requires manual integration and often ignored if peaks overlap. | Fails. Solvents are removed/invisible in source. |
| Inorganic Detection | Excellent. Salts (NaCl, K₂CO₃) lower all % values (low recovery). | Fails. Inorganic salts are NMR silent. | Fails. Salts suppress ionization or are invisible. |
| Water Detection | Excellent. High %H deviation. | Poor. Water peak is broad and exchangeable. | Fails. |
| Verdict | Mandatory for confirming the sample is "weighable" pure substance. | Mandatory for confirming the structure is correct. | Mandatory for confirming elemental formula. |
Critical Insight: A sample can look >98% pure by NMR but fail EA because it contains 10% inorganic salt (e.g., KBr byproduct). In drug development, dosing based on "NMR pure" material that is actually 10% salt leads to incorrect biological assays. EA prevents this error. [1, 2]
Experimental Protocols
A. Synthesis Protocol (Suzuki Coupling)
-
Setup: Charge a 100 mL Schlenk flask with 4-bromoaniline (1.0 eq, 5.8 mmol), 3-chloro-4-methylphenylboronic acid (1.2 eq, 7.0 mmol), and
(2.0 eq). -
Solvent: Add Toluene:Water (4:1 ratio, 20 mL). Degas with
for 15 mins. -
Catalysis: Add
(5 mol%). Heat to reflux (90°C) for 12 hours under . -
Workup: Cool to RT. Dilute with EtOAc. Wash organic layer with brine.[2][3] Dry over
.[2] -
Purification (Crucial for EA): Flash chromatography (Hexane/EtOAc).
-
Note: Silica gel particles can contaminate the oil.
-
-
Recrystallization: Recrystallize from minimal hot Ethanol. Filter and dry.[2]
B. Elemental Analysis Protocol (The Validation Step)
To ensure the data is publication-grade (±0.4%), follow this rigorous preparation:
-
Drying: The sample must be dried under high vacuum (<1 mbar) at 40–50°C for 24 hours.
-
Reason: Biaryl amines can trap lattice solvents. Standard rotary evaporation is insufficient.
-
-
Weighing: Weigh 2.0–3.0 mg of the dried solid into a tin capsule using a microbalance (readability 0.001 mg).
-
Combustion: Run on a CHNS analyzer (e.g., Elementar vario EL cube) using sulfanilamide as the calibration standard.
-
Replicates: Perform in duplicate. If variance >0.2%, run a third sample.
Data Interpretation & Troubleshooting
Use this logic flow to interpret your EA results.
Figure 2: Decision tree for interpreting Elemental Analysis deviations.
Scenario Analysis:
-
The "Perfect" Result:
-
Found: C: 71.65%, H: 5.50%, N: 6.40%.
-
-
The "Solvent Trap" (Common in Suzuki):
-
Found: C: 72.50% (High), H: 6.00% (High).
-
Cause: Trapped Ethyl Acetate or Toluene.
-
Fix: Dry at higher temp or switch recrystallization solvent to something with a lower boiling point (e.g., DCM/Pentane) then dry.
-
-
The "Inorganic" Failure:
-
Found: C: 68.50%, H: 5.20%, N: 6.10% (All low).
-
Cause: Sample contains ~4% non-combustible material (Silica gel or
). -
Fix: Redissolve in DCM, filter through a 0.2 µm PTFE syringe filter to remove dust/silica, evaporate, and re-dry.
-
References
-
J. Org. Chem. Guidelines for Authors. (2024). Standard for Characterization of Organic Compounds. American Chemical Society.[1][4] [Link]
-
Kuveke, R. E. H., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855–863. [Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Sources
A Definitive Guide to the Structural Elucidation of 4-(3-Chloro-4-methylphenyl)aniline: An X-ray Crystallography-Centric Comparison
In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of rigorous scientific inquiry. For novel compounds such as 4-(3-Chloro-4-methylphenyl)aniline, a precise understanding of its atomic arrangement is paramount for predicting its physicochemical properties, biological activity, and potential for further development. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of this molecule, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. While a public crystal structure for 4-(3-Chloro-4-methylphenyl)aniline is not currently available, this guide will present a detailed, best-practice protocol for its determination and compare the definitive nature of its data with other widely used spectroscopic methods.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline solid. It provides a detailed three-dimensional map of electron density, from which the precise positions of atoms within the crystal lattice can be determined. This yields a wealth of information, including bond lengths, bond angles, torsion angles, and stereochemistry, which are unattainable with the same level of certainty by other methods.
A Proposed Protocol for the Crystallographic Analysis of 4-(3-Chloro-4-methylphenyl)aniline
The following protocol outlines the steps required to obtain a publication-quality crystal structure of the target molecule. This protocol is based on established methodologies for small organic molecules and draws from the experimental details of structurally similar compounds.[1][2][3][4]
1. Crystal Growth:
The critical first step is to obtain high-quality single crystals. For a molecule like 4-(3-Chloro-4-methylphenyl)aniline, which is expected to be a solid at room temperature[5], several crystallization techniques should be explored:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
2. Data Collection:
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is essential.
-
X-ray Source: A microfocus X-ray source with either Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is typically used.[2][3]
-
Temperature: Data collection is often performed at low temperatures (e.g., 100 K or 120 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.[3]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy should aim for high completeness and redundancy of the diffraction data.
3. Structure Solution and Refinement:
-
Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
The workflow for this process is illustrated in the following diagram:
Expected Crystallographic Data
Based on the crystal structures of similar molecules, we can anticipate the key crystallographic parameters for 4-(3-Chloro-4-methylphenyl)aniline, which are summarized in the table below.
| Parameter | Expected Value/Information | Source of Analogy |
| Crystal System | Monoclinic or Orthorhombic | [1][2][3][4] |
| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) | [2][6][7] |
| Unit Cell Dimensions | a, b, c ≈ 5-30 Å; β ≈ 90-105° | [1][2][3][4] |
| Molecules per Unit Cell (Z) | 2, 4, or 8 | [1][2][3][4] |
| Data Collection Temp. | 100-296 K | [3][4] |
| R-factor | < 0.05 for a well-refined structure | [2][3][4] |
Comparative Analysis with Other Techniques
While X-ray crystallography provides the most definitive structural information, other analytical techniques offer complementary data and are often more readily accessible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.
-
¹H NMR: Would reveal the number of unique proton environments, their integration (ratio), and their coupling patterns, confirming the substitution pattern on the aromatic rings.
-
¹³C NMR: Would indicate the number of unique carbon environments.
-
2D NMR (e.g., COSY, HSQC, HMBC): Would establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of 4-(3-Chloro-4-methylphenyl)aniline (C₁₃H₁₂ClN) by providing a highly accurate mass measurement.[5][8]
-
Tandem MS (MS/MS): Would provide information about the fragmentation of the molecule, which can help to confirm the connectivity of the two phenyl rings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 4-(3-Chloro-4-methylphenyl)aniline, key expected vibrational bands would include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the amine group.[8]
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹.
-
C=C stretching (aromatic): Around 1450-1600 cm⁻¹.
-
C-N stretching: Around 1250-1350 cm⁻¹.
-
C-Cl stretching: Around 600-800 cm⁻¹.
Comparison of Techniques
The following table summarizes the strengths and weaknesses of each technique for the purpose of structure confirmation.
| Technique | Strengths | Weaknesses |
| X-ray Crystallography | - Provides absolute 3D structure. - Unambiguous determination of stereochemistry and conformation. - Yields precise bond lengths and angles. | - Requires high-quality single crystals, which can be difficult to grow. - The solid-state conformation may differ from the solution-state conformation. |
| NMR Spectroscopy | - Provides detailed information about molecular connectivity. - Can be used to study dynamic processes in solution. - Non-destructive. | - Does not provide information about bond lengths or angles. - Structure is inferred from connectivity, not directly observed. - Can be difficult to interpret for complex molecules. |
| Mass Spectrometry | - Provides accurate molecular weight and elemental composition. - High sensitivity. - Can provide some structural information through fragmentation. | - Does not provide information about stereochemistry or the 3D arrangement of atoms. - Fragmentation patterns can be complex to interpret. |
| Infrared Spectroscopy | - Provides information about the functional groups present. - Fast and easy to perform. | - Provides limited information about the overall molecular structure. - Can be difficult to interpret complex spectra. |
The logical flow for comprehensive structure confirmation is depicted below:
Conclusion
The structural confirmation of a novel molecule such as 4-(3-Chloro-4-methylphenyl)aniline requires a multi-faceted analytical approach. While spectroscopic techniques like NMR, MS, and IR provide crucial and complementary data that can lead to a tentative structure, they lack the definitive power of single-crystal X-ray crystallography. This guide has outlined a robust, best-practice protocol for obtaining the crystal structure of the target molecule, which would provide an unambiguous determination of its three-dimensional atomic arrangement. For researchers and professionals in drug development and materials science, embracing the rigor of X-ray crystallography is essential for building a solid foundation for further research and development.
References
-
Zhang, B.-X. (2008). 4-Chloro-N-(3-phenylallylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2478. [Link]
-
Tahir, M. N., et al. (2010). 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, E66, o2355. [Link]
-
Fun, H.-K., et al. (2009). 4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o272. [Link]
-
Qian, Y., & Liu, G. (2010). (E)-4-Chloro-N-[4-(methylsulfonyl)benzylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2593. [Link]
-
PubChem. (n.d.). 4-Chloro-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-chloro-N-(3,3-dichloro-1-(4-methoxyphenyl)propyl)aniline. John Wiley & Sons, Inc. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine. Retrieved from [Link]
-
Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 535-537. [Link]
-
Academia.edu. (n.d.). (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). p-Chloroaniline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Poveda, A., et al. (2003). X-ray powder diffraction data of 4-N-(4-methylphenyl)amino-4-(3-pyridyl)-1-butene. Powder Diffraction, 18(3), 245-247. [Link]
-
Chemsrc. (2025). CAS#:13159-74-5 | 4-chloro-N-[(4-chlorophenyl)methyl]aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
ResearchGate. (2025). Optimization of the synthesis process for 3-chloro-4-fluoroaniline. Retrieved from [Link]
-
Liu, C. (2019). Crystal structure of (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol, C13H9Cl2NO. Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 29-30. [Link]
-
Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-chloro-2-[(4-methylphenyl)sulfanyl]aniline (C13H12ClNS). Retrieved from [Link]
Sources
- 1. 4-Chloro-N-(3-phenylallylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-4-Chloro-N-[4-(methylsulfonyl)benzylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 4-(3-Chloro-4-methylphenyl)aniline
[1]
Executive Summary: Immediate Action Plan
4-(3-Chloro-4-methylphenyl)aniline is a halogenated aromatic amine.[1] Improper disposal poses severe risks of groundwater contamination and the formation of dioxins if incinerated at insufficient temperatures.
-
Disposal Method: High-Temperature Incineration (Rotary Kiln) with secondary combustion chamber (>1100°C).[1]
-
Waste Stream: Halogenated Organic Waste (Solid or Liquid).[1]
-
Critical Segregation: NEVER mix with oxidizing acids (e.g., Nitric Acid) or non-halogenated solvents (due to cost and safety).[1]
-
RCRA Status: Likely hazardous by characteristic (Toxicity) or "lab pack" chemical; treat as Class 6.1 (Toxic) and Class 9 (Marine Pollutant) .[1]
Chemical Profile & Hazard Mechanism[1][2][3]
To manage this compound safely, one must understand the causality of its hazards.[1] This is not just "toxic waste"; it is a precursor to environmental persistence.[1]
| Property | Data / Description | Operational Implication |
| Functional Groups | Primary Amine (-NH₂), Chloro-substituent (-Cl), Biphenyl core.[1] | Amine: Incompatible with acids/oxidizers.[1][2] Chloro: Requires scrubbed incineration.[1] |
| Toxicity Class | Acute Tox.[1] (Oral/Dermal/Inhalation); Carcinogen Suspect.[1] | Full PPE (Tyvek, Nitrile double-glove, P100 respirator) required.[1] |
| Environmental | Marine Pollutant (Chronic Aquatic Toxicity).[1] | Zero-discharge policy. All rinsate must be collected.[1] |
| Combustion | Releases HCl, NOx, and potential dioxins.[1] | Do not autoclave or burn in standard trash incinerators.[1] |
The "Why" Behind the Protocol
The presence of the chlorine atom on the biphenyl ring significantly increases the compound's lipophilicity and resistance to biodegradation. If released into the environment, it bioaccumulates in aquatic tissues [1].[1] Furthermore, incineration below 1100°C can catalyze the formation of Polychlorinated Dibenzodioxins (PCDDs), which are orders of magnitude more toxic than the parent compound [2].[1]
Disposal Workflow: The Decision Matrix
This self-validating workflow ensures that the waste ends up in the correct stream, minimizing rejection by waste management vendors.
Figure 1: Cradle-to-Grave decision tree for 4-(3-Chloro-4-methylphenyl)aniline waste, prioritizing segregation and correct incineration parameters.[1]
Detailed Operational Procedures
A. Segregation (The First Line of Defense)
-
Halogenated vs. Non-Halogenated: This compound must go into the "Halogenated Waste" stream.[1] Mixing it with non-halogenated solvents (like Acetone or Ethanol) contaminates the entire volume, forcing the disposal vendor to treat the whole container as halogenated, which triples disposal costs [3].[1]
-
Acid Incompatibility: Amines react exothermically with strong acids.[1] Never pour this waste into a container holding Nitric, Sulfuric, or Perchloric acid waste.[1]
B. Packaging & Containment
For Solids (Pure Compound/Spill Debris):
-
Place material in a clear LDPE (Low-Density Polyethylene) bag.[1]
-
Seal with tape or zip-tie.[1]
-
Place the first bag inside a second LDPE bag (Double-Bagging).
-
Deposit into a wide-mouth HDPE drum (UN Rated 1H2).
For Liquids (Solutions):
-
Use HDPE carboys (UN Rated 3H1) or Coated Glass bottles.
-
Self-Validating Step: Check the pH of the waste container before addition. If pH < 4, do not add the amine solution directly; risk of heat generation.
-
Leave 10% headspace to allow for vapor expansion.[1]
C. Labeling Requirements
Every container must be labeled before waste is added.[1]
Spill Response Protocol
In the event of a spill, speed and containment are paramount to prevent environmental release.
-
Evacuate & PPE: Clear the area. Don PPE: Nitrile gloves (double layer), lab coat, safety goggles, and a half-mask respirator with organic vapor/acid gas cartridges (P100) if dust is present.[1]
-
Containment:
-
Cleanup:
-
Verification: Use a UV lamp (if the compound is fluorescent, common for biphenyls) to check for residues, or perform a wipe test.[1]
Regulatory Framework & Compliance
US EPA (RCRA)
While this specific CAS may not be explicitly "P-listed" or "U-listed" by name, it is regulated under the "Mixture Rule" and "Derived-from Rule."[1]
-
Waste Codes: If the waste exhibits toxicity via TCLP (Toxicity Characteristic Leaching Procedure), it carries a D-code .[1][3]
-
Best Practice: Manage as Lab Pack waste. This allows the disposal facility to categorize it broadly as "Toxic, Halogenated Organic" for incineration, ensuring compliance without expensive specific testing [4].[1]
Transport (DOT/IATA)[1]
References
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - PBT/vPvB Assessment.[1] ECHA-17-G-16-EN.[1] Available at: [Link]
-
U.S. Environmental Protection Agency. Combustion of Hazardous Waste containing Halogens.[1] EPA Regulations 40 CFR 264.343.[1] Available at: [Link][1]
-
Princeton University EHS. Waste Removal and Waste Streams Guide.[1] Available at: [Link][1]
-
U.S. Environmental Protection Agency. Lab Packs and RCRA Regulations.[1] 40 CFR 265.316.[1] Available at: [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
